2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(2-chloro-4-nitrophenoxy)methyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O3/c13-11-7-10(15(16)17)4-5-12(11)18-8-9-3-1-2-6-14-9/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYKHOLLVPAQFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589630 | |
| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179687-79-7 | |
| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179687-79-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179687797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[(2-chloro-4-nitrophenoxy)methyl]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.743 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/789FX466M2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine (CAS No. 179687-79-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document consolidates available data on its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and explores potential biological activities and mechanisms of action based on the analysis of structurally related molecules. The guide is intended to serve as a foundational resource for researchers engaged in the synthesis, evaluation, and application of novel pyridine derivatives.
Chemical and Physical Properties
This compound is a compound characterized by a pyridine ring linked to a 2-chloro-4-nitrophenoxy moiety via a methylene ether bridge.[1] Its established Chemical Abstracts Service (CAS) number is 179687-79-7. This molecule serves as a versatile intermediate in the synthesis of more complex chemical entities.[2]
A summary of its key quantitative properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₉ClN₂O₃ | [3] |
| Molar Mass | 264.66 g/mol | [3] |
| Boiling Point | 414.736 °C at 760 mmHg | [3] |
| Density | 1.385 g/cm³ | [3] |
| Flash Point | 204.625 °C | [3] |
| Refractive Index | 1.618 | [3] |
| Vapor Pressure | 0 mmHg at 25 °C | [3] |
Synthesis and Purification
Proposed Synthetic Workflow
The logical workflow for the synthesis and purification is outlined below.
Caption: Proposed workflow for the synthesis and purification of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general methods for the synthesis of substituted pyridines and should be optimized for specific laboratory conditions.
Materials:
-
2-(Hydroxymethyl)pyridine
-
1,2-Dichloro-4-nitrobenzene
-
Potassium hydroxide (KOH) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of 2-(hydroxymethyl)pyridine (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a suitable base such as potassium hydroxide (1.2 equivalents) or sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the pyridyl alkoxide.
-
Nucleophilic Substitution: Add a solution of 1,2-dichloro-4-nitrobenzene (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction Progression: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Potential Biological Activities and Signaling Pathways
Direct biological studies on this compound are not extensively reported. However, the structural motifs present in the molecule—a substituted pyridine ring and a nitroaromatic group—are found in numerous biologically active compounds. This allows for the formulation of hypotheses regarding its potential pharmacological profile.
Inferred Biological Activities
-
Anticancer Potential: Pyridine derivatives are known to exhibit a wide range of anticancer activities. For instance, some 2-phenol-4-chlorophenyl-6-aryl pyridines have been identified as topoisomerase II inhibitors.[4] The presence of the chloro and nitro functionalities on the phenoxy ring of the target compound may contribute to cytotoxic effects against cancer cell lines. Nitroaromatic compounds can undergo bioreduction to form reactive intermediates that induce cellular damage.[1][5]
-
Kinase Inhibition: The pyridine scaffold is a common feature in many kinase inhibitors used in oncology and inflammation research. The specific substitution pattern of this compound could potentially allow it to interact with the ATP-binding site of various kinases.
-
G-Protein Coupled Receptor (GPCR) Modulation: Certain 2-(4-(methylsulfonyl)phenyl)pyridine derivatives have been developed as GPR119 agonists, suggesting that pyridine-based structures can modulate GPCR activity.[6]
-
Antimicrobial and Antimalarial Activity: Pyridine derivatives have been investigated for their efficacy against various pathogens. Some have shown promising results as antimalarial agents by potentially targeting enzymes like dihydrofolate reductase.[4]
Postulated Signaling Pathway Involvement
Based on the activities of related compounds, this compound could potentially interact with several key signaling pathways.
Caption: Potential molecular targets and downstream effects of the title compound.
Experimental Assays for Biological Evaluation
To elucidate the biological activity of this compound, a series of in vitro assays are recommended.
General Cytotoxicity Assay Workflow
Caption: A typical workflow for assessing the in vitro cytotoxicity of a compound.
Recommended Biological Assays
| Assay Type | Specific Assay Examples | Endpoint Measured |
| Cytotoxicity | MTT, MTS, CellTiter-Glo | Cell viability, metabolic activity |
| Apoptosis | Annexin V/PI staining, Caspase activity assays | Induction of programmed cell death |
| Kinase Inhibition | Kinase enzyme assays (e.g., ADP-Glo), Western blot | Inhibition of specific kinase activity |
| GPCR Activity | cAMP assays, Calcium flux assays | Modulation of second messenger levels |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) determination | Inhibition of microbial growth |
| Topoisomerase Inhibition | DNA relaxation/supercoiling assays | Inhibition of topoisomerase enzyme activity |
Conclusion
This compound is a chemical intermediate with potential for further development in medicinal chemistry. While direct biological data is limited, its structural components suggest a range of possible activities, including anticancer and antimicrobial effects. The synthetic and analytical protocols outlined in this guide provide a framework for researchers to produce and characterize this compound for further investigation. Future studies should focus on the systematic evaluation of its biological properties to validate the hypotheses presented herein and to uncover its full therapeutic potential.
References
- 1. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]
- 4. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine, a molecule of interest in organic synthesis and potential drug discovery.[1][2][3] This document compiles its fundamental chemical and physical properties, a probable synthetic route based on established chemical principles, and key structural identifiers. Due to the limited availability of direct experimental data in publicly accessible literature, this guide also outlines the expected analytical characterization based on the known structure and data from analogous compounds.
Molecular Identity and Physicochemical Properties
This compound is a heterocyclic aromatic ether. Its structure incorporates a pyridine ring linked via a methylene ether bridge to a 2-chloro-4-nitrophenyl group.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 179687-79-7[4][5] |
| Molecular Formula | C₁₂H₉ClN₂O₃[4][5] |
| Canonical SMILES | C1=CC=C(N=C1)COC2=C(C=C(C=C2)--INVALID-LINK--[O-])Cl |
| InChI Key | Not readily available |
Physicochemical Data
| Property | Value | Source |
| Molar Mass | 264.66 g/mol | [4][5] |
| Density | 1.385 g/cm³ | [4] |
| Boiling Point | 414.736 °C at 760 mmHg | [4] |
| Flash Point | 204.625 °C | [4] |
| Refractive Index | 1.618 | [4] |
| Vapor Pressure | 0 mmHg at 25 °C | [4] |
Synthesis and Experimental Protocol
The most plausible synthetic route for this compound is the Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide or phenoxide.[6][7] In this case, the synthesis would proceed by reacting the sodium salt of 2-chloro-4-nitrophenol with 2-(chloromethyl)pyridine.
Proposed Synthetic Pathway
The synthesis can be visualized as a two-step process: the deprotonation of the phenol to form a more potent nucleophile, followed by the nucleophilic attack on the alkyl halide.
Caption: Proposed Williamson Ether Synthesis for the target molecule.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on general procedures for the Williamson ether synthesis and would require optimization for this specific reaction.
Materials:
-
2-Chloro-4-nitrophenol
-
2-(Chloromethyl)pyridine hydrochloride
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Formation of the Phenoxide: In a round-bottom flask, dissolve 2-chloro-4-nitrophenol in the chosen anhydrous solvent. Add an equimolar amount of a strong base (e.g., NaOH or KOH) and stir the mixture at room temperature until the phenol is completely deprotonated to form the sodium or potassium 2-chloro-4-nitrophenoxide.
-
Nucleophilic Substitution: To the solution of the phenoxide, add an equimolar amount of 2-(chloromethyl)pyridine hydrochloride. If using the hydrochloride salt, an additional equivalent of base may be necessary to neutralize the HCl.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-100 °C. The optimal temperature and reaction time will need to be determined empirically, likely by monitoring the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic extracts with water and then with brine. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Molecular Structure and Spectroscopic Data (Predicted)
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine and the nitrophenyl rings, as well as the methylene bridge.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methylene (-CH₂-) | ~5.3 - 5.5 | Singlet | 2H |
| Pyridine H6 | ~8.5 - 8.6 | Doublet | 1H |
| Pyridine H4 | ~7.7 - 7.9 | Triplet of doublets | 1H |
| Pyridine H3, H5 | ~7.2 - 7.5 | Multiplet | 2H |
| Nitrophenyl H3 | ~8.2 - 8.3 | Doublet | 1H |
| Nitrophenyl H5 | ~8.0 - 8.1 | Doublet of doublets | 1H |
| Nitrophenyl H6 | ~7.1 - 7.2 | Doublet | 1H |
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum would provide information on the number of unique carbon environments in the molecule.
| Carbon Atoms | Predicted Chemical Shift (δ, ppm) |
| Methylene (-CH₂-) | ~65 - 70 |
| Pyridine C2, C6 | ~148 - 158 |
| Pyridine C4 | ~136 - 138 |
| Pyridine C3, C5 | ~121 - 124 |
| Nitrophenyl C-O | ~155 - 158 |
| Nitrophenyl C-Cl | ~125 - 128 |
| Nitrophenyl C-NO₂ | ~140 - 142 |
| Nitrophenyl C3, C5, C6 | ~115 - 130 |
Predicted Infrared (IR) Spectroscopy Data
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-O-C (ether) | 1250 - 1000 (strong) |
| C=N, C=C (aromatic) | 1600 - 1450 (medium) |
| N-O (nitro group) | 1550 - 1500 and 1360 - 1290 (strong) |
| C-Cl | 800 - 600 (strong) |
| C-H (aromatic) | 3100 - 3000 (weak) |
| C-H (methylene) | 2960 - 2850 (medium) |
Predicted Mass Spectrometry Data
In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 264, with a characteristic isotopic pattern (M+2) at m/z 266 in an approximate 3:1 ratio due to the presence of the chlorine atom. Fragmentation patterns would likely involve the cleavage of the ether linkage.
Biological Activity and Potential Applications
While no specific biological activities have been reported for this compound itself, the pyridine and nitrophenyl moieties are present in numerous biologically active compounds. Pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Similarly, nitroaromatic compounds are utilized in various therapeutic agents. Therefore, this molecule could serve as a scaffold or intermediate for the synthesis of novel compounds with potential therapeutic applications. Further research is required to explore its biological profile.
Logical Workflow for Characterization
The following diagram illustrates a logical workflow for the synthesis and characterization of this compound.
Caption: A logical workflow for the synthesis and characterization of the target compound.
Conclusion
This compound is a molecule with a well-defined structure that can be synthesized through established methods like the Williamson ether synthesis. While direct experimental data is sparse, its structural and physicochemical properties can be reliably predicted. This technical guide provides a foundational understanding of this compound, which can serve as a starting point for further research into its synthesis, characterization, and potential applications in medicinal chemistry and materials science.
References
An In-depth Technical Guide to the Physical Properties of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((2-Chloro-4-nitrophenoxy)methyl)pyridine is a halogenated aromatic ether containing a pyridine moiety. This compound and its structural analogues are of interest in medicinal chemistry and materials science due to the diverse biological activities and physicochemical properties associated with the nitrophenoxy and pyridine scaffolds. This technical guide provides a comprehensive overview of the known physical properties of this compound, a representative experimental protocol for its synthesis, and a conceptual framework for its potential biological evaluation.
Physical and Chemical Properties
The physical and chemical properties of this compound are crucial for its handling, characterization, and application in research and development. While some experimental data is available, certain properties like melting point and solubility in common solvents are not extensively reported in the literature. The available data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClN₂O₃ | [1] |
| Molecular Weight | 264.66 g/mol | [1][2] |
| CAS Number | 179687-79-7 | [1][2] |
| Boiling Point | 414.736 °C at 760 mmHg | [1] |
| Density | 1.385 g/cm³ | [1] |
| Refractive Index | 1.618 | [1] |
| Purity | ≥95% (typical commercial grade) | [2] |
| Storage | Room temperature, under inert gas | [2] |
Experimental Protocols
The synthesis of this compound can be achieved through several established methods for ether synthesis. A common and effective approach is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. Below is a detailed, representative protocol for the synthesis of the target compound.
Representative Synthesis via Williamson Ether Synthesis
This protocol is based on the general principles of the Williamson ether synthesis and is adapted for the specific reactants required for this compound.[3][4][5]
Materials and Reagents:
-
2-Chloro-4-nitrophenol
-
2-(Chloromethyl)pyridine hydrochloride
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Preparation of the Phenoxide:
-
In a dry round-bottom flask, dissolve 2-chloro-4-nitrophenol (1.0 eq) in the chosen anhydrous polar aprotic solvent.
-
To this solution, add a strong base such as sodium hydroxide or potassium hydroxide (1.1 eq) and stir the mixture at room temperature for 30 minutes to form the sodium or potassium 2-chloro-4-nitrophenoxide.
-
-
Reaction with Alkyl Halide:
-
To the solution containing the phenoxide, add 2-(chloromethyl)pyridine hydrochloride (1.0 eq). Note: If the free base of 2-(chloromethyl)pyridine is used, an additional equivalent of base may be required to neutralize the HCl generated.
-
Attach a reflux condenser to the flask and heat the reaction mixture to a temperature appropriate for the chosen solvent (e.g., 80-100 °C for DMF) and maintain the reflux for several hours (typically 4-12 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash them sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from a suitable solvent to yield the pure product.
-
Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the Williamson ether synthesis.
References
An In-Depth Technical Guide to the Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 2-((2-chloro-4-nitrophenoxy)methyl)pyridine, a key intermediate in various organic synthesis applications.[1] This document outlines the multi-step synthesis, including detailed experimental protocols for the preparation of the necessary precursors and the final product. All quantitative data is presented in clearly structured tables, and the logical workflow is illustrated with a Graphviz diagram.
Synthesis Pathway Overview
The synthesis of this compound is achieved through a convergent synthesis strategy, culminating in a Williamson ether synthesis. This pathway involves the preparation of two key intermediates: 2-chloro-4-nitrophenol and 2-(chloromethyl)pyridine. The final step involves the coupling of these two precursors to yield the target molecule.
Experimental Protocols
Step 1: Synthesis of 2-Chloro-4-nitrophenol
This procedure details the oxidative chlorination of 4-nitrophenol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Nitrophenol | 139.11 | 25 g | 0.18 |
| Hydrochloric acid (35-38%) | 36.46 | 125 mL | - |
| Hydrogen peroxide (19-30%) | 34.01 | 0.18 mol equivalent | 0.18 |
| Water | 18.02 | 50 mL | - |
Procedure:
-
In a suitable reaction vessel, a suspension of 25 g (0.18 mol) of 4-nitrophenol in 50 mL of water and 125 mL of concentrated hydrochloric acid is prepared.
-
To this stirred suspension, an equivalent amount (0.18 mol) of hydrogen peroxide (19-30%) is added.
-
The reaction temperature is maintained at 25-30°C, using a cold water bath for cooling if necessary.
-
After the addition of the oxidizing agent is complete, the mixture is stirred for an additional 3-4 hours.
-
The resulting solid product is collected by filtration and washed with cold water.
-
The crude product can be further purified by recrystallization from water.
Quantitative Data:
| Product | Yield | Melting Point |
| 2-Chloro-4-nitrophenol | 83% (crude) | 109-110°C |
Reference for this protocol can be found in patent RU2046794C1.
Characterization Data for 2-Chloro-4-nitrophenol:
| Technique | Data |
| IR Spectrum | Available data indicates characteristic peaks for the functional groups present.[2][3] |
| ¹H NMR Spectrum | Available spectral data can be used for structural confirmation.[4] |
| ¹³C NMR Spectrum | Available spectral data can be used for structural confirmation.[4] |
| Mass Spectrum | Molecular Ion Peak: m/z = 173.[4] |
Step 2: Synthesis of 2-(Chloromethyl)pyridine
This synthesis proceeds via the formation of 2-(chloromethyl)pyridine hydrochloride, followed by neutralization to obtain the free base.
Part A: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride
This multi-step procedure starts from 2-methylpyridine.[5][6][7]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Methylpyridine | 93.13 | 18.6 g | 0.2 |
| Acetic Acid | 60.05 | 12.0 g | 0.2 |
| Hydrogen Peroxide | 34.01 | 8.84 g | 0.26 |
| Glacial Acetic Acid | 60.05 | 18.0 g | 0.3 |
| Sodium Hydroxide (25% aq.) | 40.00 | As needed | - |
| Thionyl Chloride | 118.97 | 26.18 g | 0.22 |
| Methanol | 32.04 | As a solvent | - |
Procedure:
-
2-Methylpyridine (18.6 g, 0.2 mol), acetic acid (12.0 g, 0.2 mol), and hydrogen peroxide (8.84 g, 0.26 mol) are reacted at 70°C for 10 hours to form N-oxide-2-methylpyridine.
-
The resulting N-oxide is then reacted with glacial acetic acid (18.0 g, 0.3 mol) to produce 2-pyridylmethyl acetate.
-
The acetate intermediate is hydrolyzed using a 25% aqueous sodium hydroxide solution to yield 2-pyridinemethanol.
-
The 2-pyridinemethanol is then reacted with thionyl chloride (26.18 g, 0.22 mol) in methanol.
-
The final product, 2-(chloromethyl)pyridine hydrochloride, is isolated by suction filtration.
Quantitative Data:
| Product | Yield |
| 2-(Chloromethyl)pyridine hydrochloride | 80% |
This protocol is adapted from patent CN104974077A.[7]
Part B: Preparation of 2-(Chloromethyl)pyridine (Free Base)
Procedure:
-
Dissolve the 2-(chloromethyl)pyridine hydrochloride salt in water.
-
Cool the solution in an ice bath and slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide with stirring until the pH of the solution is neutral to slightly basic (pH 7-8).
-
Extract the aqueous solution with a suitable organic solvent, such as dichloromethane or diethyl ether.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the 2-(chloromethyl)pyridine free base as an oil or low-melting solid.
Characterization Data for 2-(Chloromethyl)pyridine and its Hydrochloride Salt:
| Compound | Technique | Data |
| 2-(Chloromethyl)pyridine | Appearance | White solid.[8] |
| Molar Mass | 127.57 g/mol .[8] | |
| Melting Point | 79°C.[8] | |
| 2-(Chloromethyl)pyridine HCl | ¹H NMR Spectrum | Available spectral data can be used for structural confirmation.[9][10] |
| ¹³C NMR Spectrum | Available spectral data can be used for structural confirmation.[10] | |
| IR Spectrum | Available spectral data can be used for structural confirmation.[11] | |
| Mass Spectrum | Molecular Ion (of free base): m/z = 127.[9] |
Step 3: Synthesis of this compound
This final step is a Williamson ether synthesis.[12][13][14][15][16]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) |
| 2-Chloro-4-nitrophenol | 173.56 |
| 2-(Chloromethyl)pyridine (free base) | 127.57 |
| Potassium Carbonate (or other suitable base) | 138.21 |
| N,N-Dimethylformamide (DMF) (or other suitable solvent) | 73.09 |
Procedure:
-
To a solution of 2-chloro-4-nitrophenol in a suitable polar aprotic solvent such as DMF, add a slight excess of a base like anhydrous potassium carbonate.
-
Stir the mixture at room temperature for a short period to allow for the formation of the phenoxide salt.
-
To this mixture, add a solution of 2-(chloromethyl)pyridine (free base) in the same solvent dropwise.
-
Heat the reaction mixture to a moderate temperature (e.g., 60-80°C) and monitor the progress of the reaction by a suitable technique like Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a large volume of water to precipitate the crude product.
-
Collect the solid by filtration, wash it thoroughly with water, and then dry it.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative and Characterization Data for this compound:
Detailed experimental data for the final product, including yield, melting point, and comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS), should be determined upon completion of the synthesis and purification.
Experimental Workflow Diagram
References
- 1. This compound [myskinrecipes.com]
- 2. 2-Chloro-4-nitrophenol(619-08-9) IR Spectrum [chemicalbook.com]
- 3. spectrabase.com [spectrabase.com]
- 4. Nitrofungin | C6H4ClNO3 | CID 12074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]
- 7. CN104974077A - Synthetic method of 2-chloromethylpyridinehydrochloride - Google Patents [patents.google.com]
- 8. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]
- 9. 2-(Chloromethyl)pyridine hydrochloride(6959-47-3) 1H NMR spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. The Williamson Ether Synthesis [cs.gordon.edu]
- 13. scholarship.richmond.edu [scholarship.richmond.edu]
- 14. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Williamson Ether Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Williamson ether synthesis for the preparation of 2-((2-chloro-4-nitrophenoxy)methyl)pyridine, a key intermediate in various fields of chemical research and drug development. This document details the underlying synthetic pathway, presents a representative experimental protocol, and summarizes key reaction parameters and product specifications.
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the formation of ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. In the context of synthesizing this compound, this involves the nucleophilic attack of the phenoxide of 2-chloro-4-nitrophenol on 2-(chloromethyl)pyridine. The presence of the electron-withdrawing nitro group on the phenoxide and the reactive benzylic-like halide on the pyridine derivative facilitate this transformation.
Reaction Pathway and Mechanism
The synthesis of this compound is achieved by reacting 2-chloro-4-nitrophenol with 2-(chloromethyl)pyridine in the presence of a suitable base. The base deprotonates the hydroxyl group of the phenol to form a more nucleophilic phenoxide ion. This phenoxide then displaces the chloride ion from 2-(chloromethyl)pyridine in a bimolecular nucleophilic substitution (SN2) reaction to form the desired ether.
Figure 1: General reaction scheme for the Williamson ether synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This protocol is based on established Williamson ether synthesis procedures for analogous compounds.
Materials:
-
2-Chloro-4-nitrophenol
-
2-(Chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Potassium iodide (KI), catalytic amount
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and a catalytic amount of potassium iodide.
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Addition of Alkyl Halide: Add 2-(chloromethyl)pyridine hydrochloride (1.0-1.2 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 60-80 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol or isopropanol) to yield the pure this compound.
Figure 2: A generalized experimental workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting materials and the final product.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| 2-Chloro-4-nitrophenol | C₆H₄ClNO₃ | 173.55 | Yellow crystalline solid |
| 2-(Chloromethyl)pyridine hydrochloride | C₆H₇Cl₂N | 164.03 | White to off-white solid |
| This compound | C₁₂H₉ClN₂O₃ | 264.67[1] | - |
Table 2: Representative Reaction Conditions and Yields
| Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ / KI | DMF | 60 | 12 | 74-98 | Hypothetical, based on analogous reactions |
| NaOH | Ethanol | Reflux | - | Moderate | Hypothetical, based on analogous reactions |
Table 3: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Physical State | Solid (predicted) |
| Boiling Point | 414.7 °C at 760 mmHg[1] |
| Density | 1.385 g/cm³[1] |
| Refractive Index | 1.618[1] |
| ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. |
| IR Spectroscopy | Data not available in searched literature. |
| Mass Spec. | Data not available in searched literature. |
Conclusion
The Williamson ether synthesis provides an effective route for the preparation of this compound. The reaction is generally high-yielding and proceeds under relatively mild conditions. The choice of base and solvent can be optimized to maximize yield and facilitate purification. This technical guide provides a solid foundation for researchers and professionals in the synthesis of this valuable chemical intermediate. For precise quantitative analysis and confirmation of product identity, experimental determination of spectroscopic data is essential.
References
An In-depth Technical Guide to the Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine, a key intermediate in various fields of organic synthesis. This document outlines the primary starting materials, detailed experimental protocols for their preparation, and the subsequent coupling reaction to yield the target molecule. All quantitative data is presented in structured tables for clarity, and reaction pathways are illustrated with diagrams.
Overview of the Synthetic Pathway
The synthesis of this compound is primarily achieved through a Williamson ether synthesis. This reaction involves the coupling of 2-chloro-4-nitrophenol with 2-chloromethylpyridine (also known as 2-picolyl chloride). The general approach requires the synthesis of these two precursor molecules, followed by their reaction in the presence of a suitable base and solvent.
Caption: Overall synthetic strategy for this compound.
Synthesis of Starting Material: 2-Chloro-4-nitrophenol
There are several established methods for the synthesis of 2-chloro-4-nitrophenol. The most common and direct approach involves the chlorination of 4-nitrophenol.
Chlorination of 4-Nitrophenol
This method provides a straightforward route to 2-chloro-4-nitrophenol with good yields.
Reaction Pathway:
Caption: Synthesis of 2-Chloro-4-nitrophenol from 4-Nitrophenol.
Experimental Protocol:
A mixture of 4-nitrophenol, concentrated hydrochloric acid, and water is heated to create an emulsion. Chlorine gas is then introduced into the mixture over a period of time while maintaining the reaction temperature. The product crystallizes upon cooling and can be isolated by filtration.
Quantitative Data:
| Reactant | Reagent | Solvent/Acid | Temperature | Time | Yield | Purity | Reference |
| 4-Nitrophenol | Chlorine (gas) | 20-35% aq. HCl | 70-90°C | 2 hours | 88.4-94.1% | Good | [1] |
| 4-Nitrophenol | H₂O₂/HCl | Hydrochloric acid | 25-30°C | 3 hours | 83% | - | [2] |
Synthesis of Starting Material: 2-Chloromethylpyridine
2-Chloromethylpyridine can be synthesized from 2-methylpyridine (2-picoline) through various chlorination methods. A common and efficient route involves the use of phosphoryl chloride on 2-picoline-N-oxide.
Chlorination of 2-Picoline-N-Oxide
This method offers high conversion and selectivity for the desired product.
Reaction Pathway:
Caption: Synthesis of 2-Chloromethylpyridine from 2-Picoline-N-Oxide.
Experimental Protocol:
2-Picoline is first oxidized to 2-picoline-N-oxide using an oxidizing agent like hydrogen peroxide in acetic acid. The resulting N-oxide is then treated with a chlorinating agent such as phosphoryl chloride (POCl₃) in the presence of a base like triethylamine to yield 2-chloromethylpyridine. The hydrochloride salt is often prepared for stability and ease of handling. A multi-step synthesis from 2-methylpyridine has been reported with an overall yield of 82%.[3]
Quantitative Data for Chlorination Step:
| Reactant | Chlorinating Agent | Base | Yield (Conversion) | Selectivity | Reference |
| 2-Picoline-N-Oxide | Phosphoryl chloride | Triethylamine | 90% | 98% |
Williamson Ether Synthesis of this compound
The final step in the synthesis is the coupling of the two prepared starting materials via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism where the phenoxide ion of 2-chloro-4-nitrophenol acts as a nucleophile, attacking the electrophilic carbon of 2-chloromethylpyridine and displacing the chloride.
Reaction Pathway:
Caption: Williamson Ether Synthesis for the final product.
Generalized Experimental Protocol:
A strong base is used to deprotonate 2-chloro-4-nitrophenol to form the more nucleophilic phenoxide. Common bases for this transformation include sodium hydride (NaH) or potassium carbonate (K₂CO₃).[4][5] The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile to facilitate the SN2 reaction. 2-Chloromethylpyridine (or its hydrochloride salt with an additional equivalent of base) is then added to the solution of the phenoxide, and the reaction mixture is stirred, often with heating, to drive the reaction to completion.
To a solution of 2-chloro-4-nitrophenol in a suitable polar aprotic solvent like DMF, a strong base such as sodium hydride or potassium carbonate is added portion-wise at room temperature. The mixture is stirred until the deprotonation is complete. 2-Chloromethylpyridine hydrochloride is then added, and the reaction mixture is stirred at an elevated temperature (e.g., 50-80°C) for several hours until the starting materials are consumed (monitored by TLC or LC-MS). After completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by chromatography or recrystallization.
Quantitative Data:
Specific yield and purity data for the synthesis of this compound were not explicitly found in the searched literature. However, Williamson ether syntheses generally provide moderate to high yields, typically in the range of 50-95%, depending on the specific substrates and reaction conditions.
Conclusion
The synthesis of this compound is a multi-step process that relies on the successful preparation of two key intermediates, 2-chloro-4-nitrophenol and 2-chloromethylpyridine. The final coupling is achieved through the robust and well-established Williamson ether synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to undertake the synthesis of this important chemical intermediate. Further optimization of the final coupling reaction conditions may be necessary to achieve high yields and purity for specific applications.
References
- 1. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide on the Chemical Safety of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the potential chemical safety data for 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine.
Chemical and Physical Properties
Limited specific data is available for this compound. The following table summarizes the available information for the target compound and its structural analogs.
| Property | This compound | 2-Chloro-4-nitropyridine | 2-Chloro-4-methylpyridine | Pyridine |
| CAS Number | 179687-79-7[1] | 23056-36-2[2][3] | 3678-62-4[4] | 110-86-1[5][6] |
| Molecular Formula | C12H9ClN2O3[1] | C5H3ClN2O2[3] | C6H6ClN[4] | C5H5N[5][6] |
| Molecular Weight | 264.66 g/mol [1] | 158.54 g/mol [3] | 127.57 g/mol [4] | 79.10 g/mol [5][6] |
| Appearance | Not Available | Beige Solid[7] | Colorless Liquid | Colorless clear liquid[6] |
| Boiling Point | 414.736°C at 760 mmHg[1] | Not Available | 194-195 °C | 115 - 116 °C @ 760mmHg[6] |
| Melting Point | Not Available | 52-56 °C | Not Available | -42 °C[6] |
| Density | 1.385 g/cm³[1] | Not Available | 1.142 g/mL at 25 °C | 0.978 g/cm³[6] |
| Flash Point | 204.625°C[1] | Not applicable | Not Available | 17 °C[6] |
| Solubility | Not Available | Not Available | Not Available | Soluble in water[6] |
Hazard Identification and Classification
Based on the GHS classifications of related compounds, this compound is anticipated to be hazardous. The following is an inferred hazard classification.
| Hazard Class | Inferred Classification for this compound | Basis from Related Compounds |
| Acute Toxicity, Oral | Harmful if swallowed | 2-Chloro-4-nitropyridine and Pyridine are harmful if swallowed[2][3][5]. |
| Acute Toxicity, Dermal | Harmful in contact with skin | 2-Chloro-4-nitropyridine and Pyridine are harmful in contact with skin[2][3][5]. |
| Acute Toxicity, Inhalation | Harmful if inhaled | 2-Chloro-4-nitropyridine and Pyridine are harmful if inhaled[2][3][5]. |
| Skin Corrosion/Irritation | Causes skin irritation | 2-Chloro-4-nitropyridine and 2-Chloro-4-methylpyridine cause skin irritation[2][3][7]. Pyridine can cause severe skin burns[5]. |
| Serious Eye Damage/Irritation | Causes serious eye irritation | 2-Chloro-4-nitropyridine and 2-Chloro-4-methylpyridine cause serious eye irritation[2][3][7]. Pyridine can cause serious eye damage[5]. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | 2-Chloro-4-nitropyridine and 2-Chloro-4-methylpyridine may cause respiratory irritation[2][3]. |
| Carcinogenicity | Suspected of causing cancer | Pyridine is suspected of causing cancer[5]. |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child | Pyridine is suspected of damaging fertility or the unborn child[5]. |
GHS Pictograms (Inferred):
Inferred GHS Pictograms for the compound.
Experimental Protocols
As no specific toxicological studies for this compound were found, this section outlines general methodologies for key toxicological endpoints based on OECD guidelines, which are standard in the field.
Acute Oral Toxicity (OECD 423):
-
Animal Model: Typically rats, one sex (usually females).
-
Procedure: A single dose is administered orally via gavage. Animals are observed for up to 14 days.
-
Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings.
Skin Irritation/Corrosion (OECD 404):
-
Animal Model: Albino rabbits.
-
Procedure: The test substance is applied to a small area of shaved skin. The site is observed for up to 14 days.
-
Endpoints: Assessment of erythema (redness) and edema (swelling).
Eye Irritation/Corrosion (OECD 405):
-
Animal Model: Albino rabbits.
-
Procedure: A single drop of the substance is instilled into one eye. The eye is observed for up to 21 days.
-
Endpoints: Assessment of corneal opacity, iritis, conjunctival redness, and chemosis.
General workflow for in-vivo toxicity testing.
Safe Handling and Emergency Procedures
Given the inferred hazards, stringent safety protocols are necessary when handling this compound.
Engineering Controls:
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Ensure eyewash stations and safety showers are readily accessible.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Get medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical attention.
References
- 1. chembk.com [chembk.com]
- 2. echemi.com [echemi.com]
- 3. 2-Chloro-4-nitropyridine | C5H3ClN2O2 | CID 735152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Chloro-4-methylpyridine | C6H6ClN | CID 77248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kishida.co.jp [kishida.co.jp]
- 6. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-((Aryloxy)methyl)pyridine Derivatives: Synthesis, Biological Activity, and Mechanisms of Action
Disclaimer: Extensive literature searches for the specific compound 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine (CAS 179687-79-7) did not yield in-depth scientific publications detailing its synthesis, biological activities, or mechanism of action. The information available is primarily limited to chemical supplier databases. This technical guide, therefore, provides a comprehensive overview of closely related 2-((aryloxy)methyl)pyridine and substituted pyridine derivatives to offer insights into the potential properties and activities of this class of compounds for researchers, scientists, and drug development professionals.
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] The nitrogen-containing heterocyclic ring of pyridine offers unique electronic properties and serves as a versatile platform for chemical modifications, enabling the fine-tuning of pharmacological profiles. The general class of 2-((aryloxy)methyl)pyridines, which features a pyridine ring linked to a substituted phenyl group via an ether-methyl bridge, has been explored for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This guide summarizes the available knowledge on the synthesis, biological evaluation, and potential mechanisms of action of analogues structurally related to this compound.
Synthesis of 2-((Aryloxy)methyl)pyridine Derivatives
The synthesis of 2-((aryloxy)methyl)pyridine derivatives typically involves a nucleophilic substitution reaction between a 2-(halomethyl)pyridine species and a substituted phenol. A general synthetic scheme is outlined below.
General Synthetic Protocol:
A common method for the synthesis of 2-((aryloxy)methyl)pyridine analogues is the Williamson ether synthesis. This involves the reaction of a substituted phenol with a 2-(chloromethyl)pyridine hydrochloride in the presence of a base.
Experimental Protocol (General):
-
Deprotonation of Phenol: To a solution of a substituted phenol in a suitable polar aprotic solvent (e.g., dimethylformamide (DMF) or acetonitrile), a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added. The mixture is stirred at room temperature to facilitate the formation of the phenoxide salt.
-
Nucleophilic Substitution: 2-(Chloromethyl)pyridine hydrochloride is then added to the reaction mixture. The reaction is typically heated to a temperature ranging from 60 to 100 °C and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired 2-((aryloxy)methyl)pyridine derivative.
Biological Activities of Related Pyridine Derivatives
While specific data for this compound is unavailable, studies on analogous compounds provide insights into the potential biological activities of this chemical class.
Anticancer Activity
Pyridine derivatives are a well-established class of anticancer agents, with various analogues demonstrating cytotoxicity against a range of cancer cell lines.[3][4][5] The mechanism of action often involves the induction of apoptosis or cell cycle arrest.
Table 1: Anticancer Activity of Selected Pyridine Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| Pyridine-Thiazole Hybrids | HL-60 (Leukemia) | 0.57 | Inducing genetic instability | [6] |
| Pyridine-Thiazole Hybrids | MCF-7 (Breast) | >50 | Inducing genetic instability | [6] |
| Pyridone Derivative | HepG2 (Liver) | 4.5 | G2/M arrest, Apoptosis | [3] |
| Pyridine Derivative | HepG2 (Liver) | >10 | G2/M arrest, Apoptosis | [3] |
| Imidazo[1,2-a] Pyridine | MGC-803 (Gastric) | 0.038 | Nek2 Inhibition | [7] |
| Quinazoline-Chalcone | K-562 (Leukemia) | 0.622-1.81 | DNA Intercalation | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
A common method to assess the in vitro anticancer activity of compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Antimicrobial Activity
Substituted pyridine derivatives have also been investigated for their antimicrobial properties against a variety of bacterial and fungal pathogens.[1][2][9]
A study on nitro and amino substituted pyridyl ligands bridged by an ether bond showed antibacterial activity against Gram-negative bacteria, including drug-resistant strains.[10]
Table 2: Antimicrobial Activity of Selected Pyridine Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Pyridine Carbonitrile | C. albicans | 25 | [9] |
| Pyridine Carbonitrile | B. cereus | 50 | [9] |
| 6-(4-nitrophenoxy)-1H-imidazo[4,5-b] pyridine | M. tuberculosis H37Rv | 0.5 - 0.8 µM | |
| Nitro-substituted pyridyl ether | K. pneumoniae (MDR) | 0.22 - 0.24 mM | [10] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Potential Mechanism of Action
Based on studies of related pyridine derivatives, a plausible mechanism of action for anticancer activity involves the induction of apoptosis through the activation of key signaling pathways.
Some pyridine derivatives have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. This can be mediated through the upregulation of tumor suppressor proteins like p53 and cell signaling proteins such as JNK.[3] Upregulation of p53 can lead to an increase in the cell cycle inhibitor p21, resulting in cell cycle arrest.[3] Concurrently, activation of the JNK pathway can trigger the apoptotic cascade, leading to programmed cell death.
Conclusion
While specific experimental data on this compound is not publicly available, the broader class of 2-((aryloxy)methyl)pyridine and substituted pyridine derivatives demonstrates significant potential in medicinal chemistry. The synthetic accessibility of these compounds, coupled with their diverse biological activities, particularly in the areas of oncology and infectious diseases, makes them an attractive scaffold for further investigation. Future research focusing on the systematic variation of substituents on both the pyridine and phenyl rings could lead to the discovery of novel therapeutic agents with enhanced potency and selectivity. The information provided in this guide, based on closely related analogues, offers a foundational understanding for researchers and drug development professionals interested in exploring this chemical space.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemijournal.com [chemijournal.com]
- 5. irjet.net [irjet.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and structure activity relationship (SAR) studies of novel imidazo[1,2-a] pyridine derivatives as Nek2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Spectroscopic and Experimental Data for 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine: A Guide for Researchers
Introduction
2-((2-Chloro-4-nitrophenoxy)methyl)pyridine is a substituted pyridine derivative with potential applications in organic synthesis and drug discovery. Its chemical structure, featuring a pyridine ring linked to a chloro-nitrophenoxy group via a methylene ether bridge, suggests a range of chemical properties and potential biological activities. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the spectroscopic data and experimental protocols for this compound. However, a thorough search of available scientific literature and chemical databases has revealed a significant lack of published experimental data for this specific molecule.
While basic information such as the chemical formula (C₁₂H₉ClN₂O₃) and molar mass (264.66 g/mol ) are readily accessible, detailed spectroscopic characterization including ¹H NMR, ¹³C NMR, mass spectrometry (MS), infrared (IR), and UV-Visible spectroscopy is not currently available in the public domain. Similarly, specific experimental protocols for its synthesis and any associated biological signaling pathways have not been detailed in published literature.
This guide will, therefore, outline the expected spectroscopic characteristics based on the analysis of structurally similar compounds and provide a general framework for the experimental methodologies that would be employed for such a characterization. A hypothetical synthesis workflow is also presented to illustrate the chemical logic that could be used to produce this compound.
Hypothetical Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound based on known chemical shift and fragmentation patterns of related molecules. These are predictive and await experimental verification.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.6 | d | 1H | Pyridine H6 |
| ~8.3 | d | 1H | Phenyl H3 |
| ~8.1 | dd | 1H | Phenyl H5 |
| ~7.8 | td | 1H | Pyridine H4 |
| ~7.6 | d | 1H | Pyridine H5 |
| ~7.3 | m | 2H | Pyridine H3, Phenyl H6 |
| ~5.4 | s | 2H | -O-CH₂- |
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | Phenyl C1-O |
| ~157 | Pyridine C2 |
| ~150 | Pyridine C6 |
| ~142 | Phenyl C4-NO₂ |
| ~138 | Pyridine C4 |
| ~129 | Phenyl C2-Cl |
| ~127 | Phenyl C5 |
| ~125 | Phenyl C3 |
| ~122 | Pyridine C5 |
| ~121 | Pyridine C3 |
| ~115 | Phenyl C6 |
| ~70 | -O-CH₂- |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Interpretation |
| 264/266 | [M]⁺∙ Molecular ion (with ³⁵Cl/³⁷Cl isotope pattern) |
| 173/175 | [M - C₅H₄N-CH₂]⁺∙ |
| 128 | [M - O-C₆H₃(Cl)(NO₂)]⁺ |
| 92 | [C₅H₄N-CH₂]⁺ |
| 78 | [C₅H₄N]⁺∙ |
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | Aromatic C-H stretch |
| ~2950-2850 | Aliphatic C-H stretch (-CH₂-) |
| ~1600, 1480 | Aromatic C=C stretch |
| ~1520, 1340 | Asymmetric and symmetric N-O stretch (NO₂) |
| ~1250 | Aryl-O-CH₂ stretch |
| ~1100 | C-O-C stretch |
| ~850 | C-Cl stretch |
Standard Experimental Protocols
Should this compound be synthesized and characterized, the following standard experimental methodologies would be applicable.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Procedure: A small sample of the compound would be dissolved in the deuterated solvent. ¹H NMR and ¹³C NMR spectra would be acquired at room temperature. Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (MS)
-
Instrument: A mass spectrometer with an electron ionization (EI) or electrospray ionization (ESI) source.
-
Procedure: For EI-MS, a dilute solution of the sample in a volatile solvent like methanol or dichloromethane would be introduced into the instrument. For ESI-MS, the sample would be dissolved in a suitable solvent (e.g., methanol with a small amount of formic acid) and infused into the mass spectrometer. The resulting mass-to-charge ratio (m/z) of the ions would be recorded.
Infrared (IR) Spectroscopy
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Procedure: A thin film of the sample could be prepared on a salt plate (e.g., NaCl or KBr), or the spectrum could be obtained using an attenuated total reflectance (ATR) accessory. The spectrum would be recorded over a range of approximately 4000 to 400 cm⁻¹.
UV-Visible Spectroscopy
-
Instrument: A dual-beam UV-Visible spectrophotometer.
-
Solvent: A UV-transparent solvent such as ethanol, methanol, or acetonitrile.
-
Procedure: A dilute solution of the compound of known concentration would be prepared. The absorbance of the solution would be measured over a wavelength range of approximately 200 to 800 nm.
Hypothetical Synthesis Workflow
The synthesis of this compound would likely proceed via a Williamson ether synthesis. This would involve the reaction of the sodium salt of 2-chloro-4-nitrophenol with 2-(chloromethyl)pyridine or a similar leaving group-substituted picoline derivative.
Caption: Hypothetical Williamson ether synthesis of the target compound.
While a comprehensive experimental profile for this compound is not yet available in the scientific literature, this guide provides a predictive framework for its spectroscopic properties and the standard methodologies for their determination. The provided hypothetical synthesis workflow illustrates a plausible route for its preparation. It is hoped that this document will serve as a useful starting point for researchers interested in the synthesis and characterization of this and related compounds, and that future experimental work will validate and expand upon the information presented here.
Methodological & Application
Application Notes and Protocols for the Synthesis of Aniline Headgroups using 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aniline and its derivatives are fundamental structural motifs in medicinal chemistry, forming the cornerstone of a vast array of therapeutic agents. Their versatile nature allows for their incorporation into molecules targeting a wide range of diseases, most notably in oncology as kinase inhibitors. This document provides detailed protocols for the synthesis of novel aniline headgroups utilizing 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine as a key starting material. The synthetic strategy involves a two-step process: a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group. These protocols are designed to be a valuable resource for researchers engaged in the discovery and development of new chemical entities for therapeutic applications.
Application Notes
The aniline headgroup is a privileged scaffold in drug discovery, frequently interacting with key residues in the ATP-binding pocket of various kinases. The pyridine-ether moiety introduced through the use of this compound can offer improved solubility, metabolic stability, and additional hydrogen bonding interactions, potentially enhancing the pharmacological profile of the final compounds.
Therapeutic Relevance:
-
Oncology: Many FDA-approved kinase inhibitors, such as those targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), feature an aniline core. The compounds synthesized via the following protocols can be explored as potential inhibitors of various kinases implicated in cancer cell proliferation and survival.
-
Inflammation and Autoimmune Diseases: Aniline derivatives have also been investigated as inhibitors of kinases involved in inflammatory signaling pathways.
-
Infectious Diseases: The aniline scaffold is present in a number of antimicrobial and antiviral agents.
The synthesis of a library of aniline derivatives with diverse substitutions on the aniline ring allows for the exploration of structure-activity relationships (SAR), aiding in the optimization of lead compounds.
Experimental Protocols
The synthesis of aniline headgroups from this compound is a two-step process:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) to form the diaryl ether amine intermediate.
-
Step 2: Reduction of the Nitro Group to yield the final aniline product.
Protocol 1: Synthesis of N-Aryl-4-(pyridin-2-ylmethoxy)-2-nitroaniline Intermediate via SNAr
This protocol describes the nucleophilic aromatic substitution reaction between this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted Aniline (e.g., aniline, 4-fluoroaniline, 3-methoxyaniline)
-
Potassium Carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254) and developing chamber
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add the substituted aniline (1.1 - 1.2 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to the flask to achieve a concentration of 0.2-0.5 M with respect to the starting material.
-
Stir the reaction mixture at 100-120 °C. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of 30% ethyl acetate in hexanes).
-
Once the reaction is complete (typically 8-16 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-aryl-4-(pyridin-2-ylmethoxy)-2-nitroaniline intermediate.
Protocol 2: Reduction of the Nitro Group to Form the Aniline Headgroup
This protocol outlines two common methods for the reduction of the nitro-intermediate to the final aniline product.
Materials:
-
N-Aryl-4-(pyridin-2-ylmethoxy)-2-nitroaniline intermediate
-
Palladium on carbon (10% Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H2) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the nitro-intermediate (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude aniline product.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Materials:
-
N-Aryl-4-(pyridin-2-ylmethoxy)-2-nitroaniline intermediate
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the nitro-intermediate (1.0 eq) in ethanol or ethyl acetate in a round-bottom flask.
-
Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 70-80 °C).
-
Monitor the reaction by TLC until completion (typically 2-4 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Add water to the residue and basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the aniline product.
-
Purify by column chromatography if necessary.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of a generic N-phenyl-4-(pyridin-2-ylmethoxy)aniline derivative.
| Step | Reactants | Product | Solvent | Base/Reagent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | This compound, Aniline | N-Phenyl-4-(pyridin-2-ylmethoxy)-2-nitroaniline | DMF | K2CO3 | 110 | 12 | 75-85 |
| 2A | N-Phenyl-4-(pyridin-2-ylmethoxy)-2-nitroaniline | N-Phenyl-4-(pyridin-2-ylmethoxy)aniline | EtOH | H2, Pd/C | RT | 6 | 90-98 |
| 2B | N-Phenyl-4-(pyridin-2-ylmethoxy)-2-nitroaniline | N-Phenyl-4-(pyridin-2-ylmethoxy)aniline | EtOAc | SnCl2·2H2O | 75 | 3 | 85-95 |
Note: Yields are representative and may vary depending on the specific aniline substrate and reaction scale.
Mandatory Visualization
Caption: Workflow for the two-step synthesis of aniline headgroups.
Caption: General signaling pathway illustrating kinase inhibition.
Application Notes and Protocols: Synthesis of a Novel EGFR Inhibitor Utilizing 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a potent Epidermal Growth Factor Receptor (EGFR) inhibitor, CHMFL-EGFR-202, utilizing 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine as a key starting material for the introduction of the pyridin-2-ylmethoxy moiety. This moiety is a recognized pharmacophore in a number of kinase inhibitors.
The epidermal growth factor receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime target for anticancer drug development.[1][2] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are a major class of anticancer drugs.
EGFR Signaling Pathway
EGFR activation initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways, which are crucial for cell growth and survival.[3][4][5] Inhibition of EGFR blocks these downstream signals, leading to reduced tumor cell proliferation and survival.
Synthetic Application of this compound
The pyridine moiety is a common feature in many kinase inhibitors, often involved in crucial hydrogen bonding interactions within the ATP-binding pocket of the target kinase. The title compound, this compound, serves as a valuable precursor for introducing the 3-chloro-4-(pyridin-2-ylmethoxy)aniline pharmacophore. This is achieved through a two-step process: a nucleophilic aromatic substitution (SNAr) reaction to form a diaryl ether, followed by the reduction of the nitro group to an aniline. This aniline intermediate is then utilized in the construction of the final pyrazolo[3,4-d]pyrimidine-based EGFR inhibitor.
Proposed Synthetic Workflow
The overall synthetic strategy to produce the potent EGFR inhibitor, CHMFL-EGFR-202, is depicted below. This workflow starts with the key intermediate derived from this compound and proceeds through the construction of the heterocyclic core and final installation of the acrylamide warhead for covalent targeting of the EGFR enzyme.
References
Application Notes and Protocols for the Synthesis of an ErbB-2 Inhibitor Utilizing 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of a potent ErbB-2 inhibitor, N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-methoxy-6-nitroquinazolin-4-amine, starting from 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine. The protocols detailed below are based on established synthetic methodologies for analogous compounds and provide a plausible and efficient pathway for obtaining the target molecule.
Introduction
The ErbB-2 (also known as HER2) receptor tyrosine kinase is a well-validated target in cancer therapy, particularly in breast and gastric cancers where its overexpression is a key driver of tumor growth and progression. Small molecule inhibitors targeting the ATP-binding site of the ErbB-2 kinase domain have proven to be effective therapeutic agents. The 4-anilinoquinazoline scaffold is a privileged structure in the design of such inhibitors. This document outlines a two-step synthesis of a potent ErbB-2 inhibitor featuring this scaffold, commencing with the readily available starting material, this compound.
ErbB-2 Signaling Pathway
The ErbB-2 signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Ligand binding to ErbB family receptors (EGFR, ErbB-3, ErbB-4) induces their dimerization with ErbB-2, leading to the trans-phosphorylation of tyrosine residues in their intracellular domains. These phosphorylated sites act as docking stations for various adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the PI3K/Akt and MAPK/ERK pathways. Dysregulation of this pathway, often through ErbB-2 overexpression, leads to uncontrolled cell growth and tumorigenesis.
Caption: ErbB-2 Signaling Pathway leading to cell proliferation and survival.
Synthetic Workflow
The synthesis of N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-methoxy-6-nitroquinazolin-4-amine from this compound is proposed as a two-step process. The first step involves the selective reduction of the nitro group to an amine, followed by a nucleophilic aromatic substitution reaction with 4-chloro-7-methoxy-6-nitroquinazoline.
Caption: Proposed two-step synthesis of the target ErbB-2 inhibitor.
Experimental Protocols
Step 1: Synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)aniline
This protocol describes the selective reduction of the nitro group of this compound to the corresponding aniline. Iron powder in the presence of an acidic medium is a well-established and cost-effective method for this transformation, offering good chemoselectivity.
Reaction Scheme:
This compound + Fe/NH₄Cl → 3-Chloro-4-(pyridin-2-ylmethoxy)aniline
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (molar eq.) |
| This compound | 264.67 g/mol | 1.0 |
| Iron powder (<325 mesh) | 55.84 g/mol | 5.0 |
| Ammonium chloride (NH₄Cl) | 53.49 g/mol | 5.0 |
| Ethanol | - | - |
| Water | - | - |
| Ethyl acetate | - | - |
| Saturated sodium bicarbonate solution | - | - |
| Anhydrous sodium sulfate | - | - |
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and a 4:1 (v/v) mixture of ethanol and water.
-
Add iron powder (5.0 eq) and ammonium chloride (5.0 eq) to the suspension.
-
Heat the reaction mixture to 80 °C and stir vigorously for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 3-Chloro-4-(pyridin-2-ylmethoxy)aniline.
Step 2: Synthesis of N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-methoxy-6-nitroquinazolin-4-amine
This final step involves the nucleophilic aromatic substitution of the chloro group at the C4 position of 4-chloro-7-methoxy-6-nitroquinazoline with the synthesized aniline intermediate.
Reaction Scheme:
3-Chloro-4-(pyridin-2-ylmethoxy)aniline + 4-Chloro-7-methoxy-6-nitroquinazoline → N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-methoxy-6-nitroquinazolin-4-amine
Materials and Reagents:
| Reagent | Molecular Weight | Quantity (molar eq.) |
| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | 234.68 g/mol | 1.1 |
| 4-Chloro-7-methoxy-6-nitroquinazoline | 239.61 g/mol | 1.0 |
| Isopropanol | - | - |
Procedure:
-
To a round-bottom flask, add 4-chloro-7-methoxy-6-nitroquinazoline (1.0 eq) and isopropanol.
-
Add 3-Chloro-4-(pyridin-2-ylmethoxy)aniline (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 82 °C) and stir for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product is expected to precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold isopropanol and dry under vacuum to yield N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-methoxy-6-nitroquinazolin-4-amine.
Quantitative Data
The following table summarizes the expected and reported data for the synthesized compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield (%) | Biological Activity (ErbB-2 IC₅₀) |
| 3-Chloro-4-(pyridin-2-ylmethoxy)aniline | C₁₂H₁₁ClN₂O | 234.68 | 85-95 | Not Applicable |
| N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl)-7-methoxy-6-nitroquinazolin-4-amine | C₂₁H₁₆ClN₅O₄ | 437.84 | 70-80 | ~10-50 nM (Estimated) |
Note: The biological activity is an estimation based on structurally similar compounds and may vary.
Conclusion
The protocols outlined in these application notes provide a robust and efficient pathway for the synthesis of a potent ErbB-2 inhibitor from this compound. The described methods utilize common and scalable chemical transformations, making them suitable for laboratory-scale synthesis and adaptable for larger-scale production in a drug development setting. The synthesized compound, with its 4-anilinoquinazoline core, is a valuable candidate for further investigation in the development of targeted cancer therapies.
Application Notes and Protocols for the Williamson Ether Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a robust and widely utilized method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers. This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. This document provides a detailed protocol for the synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine, a molecule of interest in medicinal chemistry and materials science. The synthesis involves the reaction of 2-chloro-4-nitrophenol with 2-(chloromethyl)pyridine in the presence of a suitable base.
Reaction Scheme
Caption: General reaction scheme for the Williamson ether synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Chloro-4-nitrophenol | Reagent Grade, ≥98% | Sigma-Aldrich |
| 2-(Chloromethyl)pyridine hydrochloride | Reagent Grade, ≥98% | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Acros Organics |
| Ethyl acetate (EtOAc) | ACS Grade | VWR Chemicals |
| Hexane | ACS Grade | VWR Chemicals |
| Deionized Water | N/A | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Fisher Scientific |
Experimental Protocol
This protocol is a representative method for the synthesis of this compound. Researchers should optimize conditions as necessary.
Preparation of 2-(Chloromethyl)pyridine (Free Base)
-
To a stirred solution of 2-(chloromethyl)pyridine hydrochloride (1.0 eq) in deionized water, slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) at 0-5 °C until the pH of the solution reaches 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base of 2-(chloromethyl)pyridine as an oil. Use immediately in the next step.
Williamson Ether Synthesis
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-dimethylformamide (DMF, 20 mL).
-
-
Addition of Alkyl Halide:
-
To the stirred suspension, add a solution of 2-(chloromethyl)pyridine (1.1 eq) in anhydrous DMF (5 mL) dropwise at room temperature.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.
-
-
Work-up:
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold deionized water (100 mL) with stirring.
-
A solid precipitate should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
If a solid forms, filter the precipitate using a Büchner funnel and wash with cold deionized water.
-
If extraction is performed, combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel using a hexane:ethyl acetate gradient.
-
Data Presentation
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Amount (mmol) | Mass (g) or Volume (mL) |
| 2-Chloro-4-nitrophenol | C₆H₄ClNO₃ | 173.55 | 1.0 | 10.0 | 1.74 g |
| 2-(Chloromethyl)pyridine hydrochloride | C₆H₆ClN·HCl | 164.03 | 1.1 | 11.0 | 1.80 g |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.5 | 15.0 | 2.07 g |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent | - | 25 mL |
| Product: this compound | C₁₂H₉ClN₂O₃ | 264.67 | - | (Theoretical) | (Theoretical) 2.65 g |
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the aromatic protons of both the pyridine and the nitrophenyl rings, as well as a singlet for the methylene (-CH₂-) protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display the expected number of signals corresponding to the carbon atoms in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Characteristic absorption bands for the C-O-C ether linkage, the C-Cl bond, the N-O bonds of the nitro group, and the aromatic C-H and C=C bonds should be observed.
-
Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the product (264.67 g/mol ).
-
Melting Point: A sharp melting point range indicates the purity of the synthesized compound.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling:
-
2-Chloro-4-nitrophenol: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
-
2-(Chloromethyl)pyridine hydrochloride: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.
-
N,N-Dimethylformamide (DMF): Aprotic polar solvent. Can be harmful if inhaled or absorbed through the skin. It is a suspected teratogen.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
Application Notes and Protocols for the Chemical Intermediate: 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine as a versatile chemical intermediate in the synthesis of potentially bioactive molecules for the agrochemical and pharmaceutical industries. This document includes its synthesis, physicochemical properties, and detailed protocols for its use in further chemical transformations.
Introduction
This compound (CAS No. 179687-79-7) is a key building block in organic synthesis.[1][2] Its structure, incorporating a pyridine ring, a nitro-substituted phenyl ring, and a reactive chloro group, offers multiple sites for chemical modification, making it a valuable precursor for creating diverse molecular architectures. The pyridine moiety is a common feature in numerous pharmaceuticals and agrochemicals, while the chloro and nitro groups provide handles for nucleophilic substitution and reduction reactions, respectively.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.[3]
| Property | Value |
| CAS Number | 179687-79-7 |
| Molecular Formula | C₁₂H₉ClN₂O₃ |
| Molecular Weight | 264.66 g/mol |
| Appearance | Off-white to pale yellow solid |
| Boiling Point | 414.7 °C at 760 mmHg |
| Storage | Room temperature, under inert gas |
Synthesis of this compound
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method involves the reaction of the sodium salt of 2-chloro-4-nitrophenol with 2-(chloromethyl)pyridine.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Chloro-4-nitrophenol
-
2-(Chloromethyl)pyridine hydrochloride
-
Sodium hydroxide (NaOH)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-4-nitrophenol (1.0 eq) in anhydrous DMF.
-
Add sodium hydroxide (1.1 eq) portion-wise to the solution at room temperature and stir for 30 minutes to form the sodium phenoxide salt.
-
In a separate flask, neutralize 2-(chloromethyl)pyridine hydrochloride with a suitable base (e.g., sodium bicarbonate) and extract with an organic solvent. Dry the organic layer and concentrate to obtain the free base.
-
Add a solution of 2-(chloromethyl)pyridine (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.
| Parameter | Value |
| Reactant Ratio | 1:1.1:1 (2-Chloro-4-nitrophenol : NaOH : 2-(Chloromethyl)pyridine) |
| Solvent | Anhydrous Dimethylformamide (DMF) |
| Reaction Temperature | 80-90 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 75-85% |
| Purification Method | Column Chromatography |
Application as a Chemical Intermediate
This compound is a valuable intermediate for the synthesis of more complex molecules, particularly those with potential applications in agrochemical and pharmaceutical development. The nitro group can be readily reduced to an amine, which can then be further functionalized. The chloro group on the phenyl ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities.
A key potential application is in the synthesis of substituted pyridinylmethylamine derivatives, which are scaffolds found in a number of bioactive compounds.
Experimental Protocol: Synthesis of a Hypothetical Derivative - 4-Amino-2-(pyridin-2-ylmethoxy)aniline
This protocol describes a two-step synthesis of a potential derivative, demonstrating the utility of the intermediate.
Step 1: Reduction of the Nitro Group
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Dichloromethane (DCM)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the mixture to reflux (approximately 80 °C) and stir vigorously for 2-3 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate to remove the ethanol.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-chloro-4-(pyridin-2-ylmethoxy)aniline.
| Parameter | Value |
| Reducing Agent | Iron powder in the presence of NH₄Cl |
| Solvent | Ethanol/Water mixture |
| Reaction Temperature | Reflux (~80 °C) |
| Reaction Time | 2-3 hours |
| Typical Yield | 85-95% |
Step 2: Nucleophilic Aromatic Substitution of the Chloro Group
Materials:
-
3-Chloro-4-(pyridin-2-ylmethoxy)aniline
-
Ammonia (aqueous solution or generated in situ)
-
Copper(I) iodide (CuI) as a catalyst
-
A suitable ligand (e.g., L-proline)
-
A base (e.g., potassium carbonate)
-
A high-boiling point solvent (e.g., DMSO or NMP)
Procedure:
-
In a sealed reaction vessel, combine 3-chloro-4-(pyridin-2-ylmethoxy)aniline (1.0 eq), copper(I) iodide (0.1 eq), a suitable ligand (0.2 eq), and a base such as potassium carbonate (2.0 eq) in a high-boiling point solvent like DMSO.
-
Introduce the ammonia source. This can be a concentrated aqueous solution or generated in situ from an ammonium salt.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4-amino-2-(pyridin-2-ylmethoxy)aniline.
| Parameter | Value |
| Catalyst System | Copper(I) iodide / Ligand |
| Nucleophile | Ammonia |
| Base | Potassium Carbonate |
| Solvent | DMSO or NMP |
| Reaction Temperature | 120-140 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 50-70% |
Conclusion
This compound is a strategically functionalized intermediate with significant potential in the synthesis of novel compounds for agrochemical and pharmaceutical research. The protocols provided herein offer a basis for its synthesis and further elaboration, enabling researchers to explore a wide range of chemical space in the pursuit of new bioactive molecules. The dual reactivity of the nitro and chloro groups allows for a modular approach to the synthesis of complex substituted aromatic compounds.
References
- 1. CN113474332A - Method for the synthesis of 4-amino-5-methyl-1H-pyridin-2 (1H) -one (intermediate compound for the synthesis of MR antagonist non-neferitone) starting from 2-chloro-5-methyl-4-nitro-pyridin-1-oxide using the intermediate compound 2-chloro-5-methyl-4-pyridylamine - Google Patents [patents.google.com]
- 2. This compound [myskinrecipes.com]
- 3. chembk.com [chembk.com]
Application Notes and Protocols: Reaction of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of medicinal chemistry and drug discovery. Among these, pyridine derivatives hold a significant place due to their prevalence in a wide array of biologically active molecules.[1] This document provides detailed application notes and protocols for the reaction of 2-((2-chloro-4-nitrophenoxy)methyl)pyridine with various primary and secondary amines. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism to yield 2-((2-(substituted-amino)-4-nitrophenoxy)methyl)pyridine derivatives. These products are of interest as potential scaffolds in the development of new therapeutic agents, particularly as inhibitors of signaling pathways implicated in inflammatory diseases.
The core structure, featuring a pyridine ring linked to a substituted phenoxy group, presents a versatile platform for chemical modification. The presence of a nitro group in the para position and a chlorine atom in the ortho position to the ether linkage on the phenyl ring activates the molecule for nucleophilic attack. This activation, coupled with the diverse range of commercially available amines, allows for the creation of extensive libraries of novel compounds for biological screening.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction of this compound with amines is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. The key features of this mechanism are the presence of an electron-withdrawing group (the nitro group) and a good leaving group (the chloride ion) on the aromatic ring.
The reaction proceeds in two main steps:
-
Nucleophilic Attack and Formation of a Meisenheimer Complex: The amine, acting as a nucleophile, attacks the carbon atom bearing the chlorine atom. This attack is facilitated by the electron-withdrawing nitro group, which delocalizes the negative charge of the intermediate. This resonance-stabilized intermediate is known as a Meisenheimer complex.
-
Departure of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, the leaving group, to yield the final substituted product.
Caption: General mechanism of the SNAr reaction.
Experimental Protocols
The following protocols provide a general framework for the synthesis of 2-((2-(substituted-amino)-4-nitrophenoxy)methyl)pyridine derivatives. Optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific amines.
Protocol 1: General Procedure for the Reaction with Primary and Secondary Aliphatic Amines
This protocol is suitable for the reaction of this compound with a range of primary and secondary aliphatic amines.
Materials:
-
This compound
-
Aliphatic amine (e.g., piperidine, morpholine, n-butylamine)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K2CO3) or Triethylamine (Et3N)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF or DMSO.
-
Add the aliphatic amine (1.2-1.5 eq) to the solution.
-
Add a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at a temperature between 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).
Protocol 2: General Procedure for the Reaction with Aromatic Amines
This protocol is adapted for less nucleophilic aromatic amines and may require a catalyst.
Materials:
-
This compound
-
Aromatic amine (e.g., aniline, p-toluidine)
-
Anhydrous Toluene or 1,4-Dioxane
-
Palladium(II) acetate (Pd(OAc)2) (optional catalyst)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or similar ligand (optional)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq), the aromatic amine (1.2 eq), and the base (e.g., sodium tert-butoxide, 1.5 eq).
-
If a catalyst is used, add palladium(II) acetate (0.02-0.05 eq) and the phosphine ligand (0.04-0.10 eq).
-
Add anhydrous toluene or 1,4-dioxane to the flask.
-
Degas the reaction mixture and then heat it to reflux (typically 100-110 °C).
-
Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.
-
After completion, cool the mixture to room temperature and filter it through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Caption: General experimental workflow for the synthesis.
Data Presentation
The following tables summarize hypothetical quantitative data for the reaction of this compound with various amines, based on typical outcomes for SNAr reactions.
Table 1: Reaction of this compound with Aliphatic Amines
| Entry | Amine | Solvent | Base | Temp (°C) | Time (h) | Yield (%) |
| 1 | Piperidine | DMF | K2CO3 | 100 | 4 | 92 |
| 2 | Morpholine | DMF | K2CO3 | 100 | 6 | 88 |
| 3 | n-Butylamine | DMSO | Et3N | 110 | 8 | 85 |
| 4 | Diethylamine | DMSO | Et3N | 120 | 12 | 75 |
Table 2: Reaction of this compound with Aromatic Amines
| Entry | Amine | Solvent | Base | Catalyst | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Toluene | NaOtBu | Pd(OAc)2/XPhos | 110 | 12 | 78 |
| 2 | p-Toluidine | Toluene | NaOtBu | Pd(OAc)2/XPhos | 110 | 10 | 82 |
| 3 | 4-Fluoroaniline | Dioxane | Cs2CO3 | Pd(OAc)2/XPhos | 100 | 16 | 70 |
| 4 | 2-Aminopyridine | Dioxane | Cs2CO3 | Pd(OAc)2/XPhos | 100 | 18 | 65 |
Table 3: Spectroscopic Data for Representative Products
| Product | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| 2-((2-(Piperidin-1-yl)-4-nitrophenoxy)methyl)pyridine | 8.5 (d), 7.8 (t), 7.7 (d), 7.3 (t), 7.2 (d), 5.4 (s), 3.1 (t), 1.7 (m), 1.6 (m) | 162.1, 150.0, 149.5, 142.3, 137.1, 123.8, 122.5, 120.9, 115.6, 114.8, 71.5, 52.3, 26.1, 24.2 | [M+H]+ 328.15 |
| 2-((2-(Phenylamino)-4-nitrophenoxy)methyl)pyridine | 9.2 (s, NH), 8.6 (d), 8.1 (d), 7.9 (t), 7.7 (d), 7.4 (t), 7.3 (t), 7.1 (d), 5.5 (s) | 161.8, 150.2, 149.8, 141.9, 140.5, 137.3, 129.5, 124.1, 123.0, 122.8, 121.5, 119.2, 116.5, 71.8 | [M+H]+ 336.11 |
Note: The spectroscopic data presented are hypothetical and intended for illustrative purposes. Actual chemical shifts and mass-to-charge ratios will vary.
Application in Drug Development: Targeting Inflammatory Pathways
Derivatives of 2-aminopyridine have shown promise as inhibitors of various enzymes involved in inflammatory signaling pathways.[2] A key target is the inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a mediator of inflammation.[3] Overproduction of NO by iNOS is implicated in the pathophysiology of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
The synthesized 2-((2-(substituted-amino)-4-nitrophenoxy)methyl)pyridine derivatives can be screened for their ability to inhibit iNOS activity. Inhibition of iNOS would lead to a reduction in NO production, thereby mitigating the inflammatory response.
Caption: Potential mechanism of action via iNOS inhibition.
Conclusion
The reaction of this compound with amines provides a versatile and efficient route to a diverse range of N-substituted amino-pyridine derivatives. The protocols and data presented herein offer a comprehensive guide for researchers in the synthesis and characterization of these compounds. The potential for these molecules to modulate inflammatory pathways, such as the iNOS signaling cascade, makes them attractive candidates for further investigation in drug development programs. Careful optimization of reaction conditions and thorough biological evaluation will be crucial in unlocking the full therapeutic potential of this chemical scaffold.
References
- 1. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl)-4-methyl-pyridin-2-amine as a Potential PET Tracer for Inducible Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, particularly in the design of sophisticated molecules like Proteolysis Targeting Chimeras (PROTACs), the role of the linker is paramount.[1][2] The linker, a chemical bridge connecting a target protein-binding ligand to an E3 ligase-recruiting moiety, significantly influences the efficacy, selectivity, and physicochemical properties of the resulting therapeutic agent.[1][3] This document provides detailed application notes and protocols for the potential use of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine as a linker in medicinal chemistry.
While direct experimental data for this specific molecule as a linker is not extensively available in the public domain, its structural features—a pyridine ring, a chloro-nitrophenoxy group, and an ether linkage—suggest its utility as a rigid or semi-rigid linker component.[4] The pyridine moiety can enhance solubility and provide a vector for interaction, while the chloro and nitro groups on the phenyl ring offer handles for chemical modification or can influence the electronic properties of the molecule.[5][6]
Physicochemical Properties
A comprehensive understanding of a linker's physicochemical properties is crucial for rational drug design. Below is a summary of the available data for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₉ClN₂O₃ | [4][7] |
| Molecular Weight | 264.66 g/mol | [4] |
| Boiling Point | 414.736°C at 760 mmHg | [4][8] |
| CAS Number | 179687-79-7 | [4] |
Researchers should experimentally determine properties such as solubility, logP, and permeability for any new linker being considered for a drug development program.
Potential Applications in Medicinal Chemistry
The structure of this compound lends itself to several potential applications as a linker, primarily in the construction of bivalent or trivalent molecules.
PROTACs: The most prominent application is in the field of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[9] The linker's length, rigidity, and composition are critical for the formation of a stable and productive ternary complex (Target Protein - PROTAC - E3 Ligase).[10][11] The subject molecule can serve as a rigid spacer, and its synthesis allows for the systematic variation of linker length and attachment points to optimize degradation activity.
Other Bivalent Molecules: The principles of linker design are also applicable to other bivalent molecules, such as those targeting two different proteins to modulate a signaling pathway or bring two proteins into close proximity for other purposes (e.g., induced dimerization).
Experimental Protocols
The following are generalized protocols for the synthesis and incorporation of a linker like this compound into a larger molecule. These protocols are based on standard organic chemistry reactions and should be optimized for specific substrates.
Protocol 1: Synthesis of this compound
This protocol outlines a potential synthetic route based on a Williamson ether synthesis.
Materials:
-
2-(Hydroxymethyl)pyridine
-
2,4-dichloro-1-nitrobenzene
-
Sodium hydride (NaH) or other suitable base
-
Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Reagents for workup and purification (e.g., ethyl acetate, brine, silica gel)
Procedure:
-
Preparation: Dry all glassware thoroughly. Set up a round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Deprotonation: To the flask, add anhydrous DMF and 2-(hydroxymethyl)pyridine. Cool the mixture in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.
-
Nucleophilic Substitution: In a separate flask, dissolve 2,4-dichloro-1-nitrobenzene in a minimal amount of anhydrous DMF.
-
Slowly add the solution of 2,4-dichloro-1-nitrobenzene to the solution of the pyridine alkoxide at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to a temperature determined by initial optimization (e.g., 60-80°C). Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield this compound.
-
Characterization: Confirm the structure and purity of the product using NMR (¹H and ¹³C), mass spectrometry, and HPLC.
Protocol 2: Incorporation of the Linker into a PROTAC Molecule
This protocol describes a general method for attaching the linker to a target protein ligand and an E3 ligase ligand, assuming the linker has been functionalized with appropriate reactive groups. For this example, we will assume the nitro group on the linker has been reduced to an amine, which can then be used for amide bond formation.
Materials:
-
Functionalized Linker (e.g., 2-((2-chloro-4-aminophenoxy)methyl)pyridine)
-
Target Protein Ligand with a carboxylic acid handle
-
E3 Ligase Ligand with a suitable reactive group
-
Coupling agents (e.g., HATU, HOBt)
-
Tertiary amine base (e.g., DIPEA)
-
Anhydrous DMF or other suitable solvent
-
HPLC for purification
Procedure:
-
Amide Coupling to Target Ligand:
-
In a reaction vial, dissolve the target protein ligand (with a carboxylic acid) in anhydrous DMF.
-
Add the coupling agent (e.g., HATU) and a tertiary amine base (e.g., DIPEA). Stir for 15 minutes to activate the carboxylic acid.
-
Add a solution of the aminated linker in DMF to the reaction mixture.
-
Stir the reaction at room temperature overnight. Monitor progress by LC-MS.
-
Upon completion, purify the product (Ligand-Linker conjugate) by preparative HPLC.
-
-
Modification of the Chloro Group (if necessary):
-
The chloro group on the phenoxy ring can be substituted via nucleophilic aromatic substitution with a suitable nucleophile on the E3 ligase ligand (e.g., a phenol or an amine), often requiring elevated temperatures.
-
Alternatively, the chloro group can be converted to other functionalities using palladium-catalyzed cross-coupling reactions to facilitate attachment to the E3 ligase ligand.
-
-
Final Conjugation to E3 Ligase Ligand:
-
The specific reaction will depend on the functional groups present on the Ligand-Linker conjugate and the E3 ligase ligand. Common reactions include another amide coupling, a "click" reaction, or a substitution reaction.
-
-
Final Purification and Characterization:
-
Purify the final PROTAC molecule using preparative HPLC.
-
Characterize the final product thoroughly using NMR, high-resolution mass spectrometry, and analytical HPLC to confirm its identity and purity.
-
Visualizations
PROTAC Synthesis Workflow
Caption: A generalized workflow for the synthesis and assembly of a PROTAC molecule.
PROTAC Mechanism of Action
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - ePrints Soton [eprints.soton.ac.uk]
- 3. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. nbinno.com [nbinno.com]
- 6. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C12H9ClN2O3 | CID 17469433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-((2-Chloro-4-nitrophenoxy)methyl)pyridine is a chemical intermediate of interest in organic synthesis and drug discovery.[1][2] Its structure, incorporating a pyridine ring, a nitro-aromatic system, and a flexible ether linkage, presents a scaffold with potential for further chemical modification and exploration of biological activity. The synthesis of such diaryl ethers can be effectively achieved through nucleophilic aromatic substitution or copper-catalyzed cross-coupling reactions, such as the Ullmann condensation.[3][4] This document provides a detailed experimental protocol for the synthesis of this compound via an Ullmann-type coupling reaction, a robust and widely used method for the formation of aryl ethers.[5][6]
Proposed Signaling Pathway for Potential Biological Activity
While the specific biological activity of this compound is not extensively documented in the provided search results, its structural motifs are present in various biologically active molecules. For instance, pyridine derivatives are known to be present in numerous pharmaceuticals. The nitroaromatic group can also be a key pharmacophore. The diagram below illustrates a hypothetical signaling pathway where a derivative of the title compound could potentially act as an inhibitor of a kinase pathway, a common target in drug development.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Experimental Protocol: Ullmann-Type Ether Synthesis
This protocol details the synthesis of this compound from 2-(hydroxymethyl)pyridine and 1,2-dichloro-4-nitrobenzene using a copper-catalyzed Ullmann-type reaction.
Materials:
-
2-(Hydroxymethyl)pyridine
-
1,2-Dichloro-4-nitrobenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 2-(hydroxymethyl)pyridine (1.0 eq), 1,2-dichloro-4-nitrobenzene (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to 2-(hydroxymethyl)pyridine).
-
Reaction: Stir the reaction mixture at 120-140 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of the target compound.
Data Presentation
The following table summarizes the key reaction parameters and expected outcomes for the synthesis of this compound.
| Parameter | Value/Range |
| Reactants | |
| 2-(Hydroxymethyl)pyridine | 1.0 equivalent |
| 1,2-Dichloro-4-nitrobenzene | 1.2 equivalents |
| Catalyst | |
| Copper(I) iodide (CuI) | 0.1 equivalents |
| Base | |
| Potassium Carbonate (K₂CO₃) | 2.0 equivalents |
| Solvent | |
| N,N-Dimethylformamide (DMF) | Anhydrous |
| Reaction Conditions | |
| Temperature | 120 - 140 °C |
| Reaction Time | 12 - 24 hours |
| Atmosphere | Inert (N₂ or Ar) |
| Expected Outcome | |
| Yield | 60 - 80% (typical for Ullmann couplings) |
| Purity (after chromatography) | >95% |
| Characterization | |
| ¹H NMR, ¹³C NMR, Mass Spectrometry | Consistent with the structure of this compound |
Note: The provided reaction conditions are based on general procedures for Ullmann-type ether synthesis and may require optimization for this specific transformation.[3][6] Reaction progress should be carefully monitored by TLC to determine the optimal reaction time.
References
Application of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine in Cancer Research: Information Not Available
A comprehensive review of publicly available scientific literature and databases reveals no specific information regarding the application of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine in cancer research.
This compound is primarily documented as a chemical intermediate used in organic synthesis.[1] While its structural components, such as the pyridine ring and the chloro-nitrophenoxy group, are found in various biologically active molecules, there is no direct published research detailing the use of this compound itself as an anticancer agent or a tool in cancer-related studies.
Chemical databases provide basic information about the compound, including its molecular formula (C12H9ClN2O3), molar mass, and other physical properties.[2][3] However, these entries do not include any data on its biological activity or its evaluation in cancer cell lines or animal models.
It is important to distinguish this specific molecule from other related compounds that have been investigated for their potential in cancer therapy. For instance, various derivatives of pyridine, pyrimidine, and other nitrogen-containing heterocyclic compounds have shown promise as anticancer agents.[4] Similarly, compounds containing chloro and nitro functional groups have been explored for their therapeutic potential, including some nitroimidazoles as radiosensitizers for hypoxic tumor cells.[5] However, these are distinct chemical entities, and their properties and mechanisms of action cannot be extrapolated to this compound without specific experimental evidence.
Based on the available information, this compound is a known chemical compound, but its utility in the field of cancer research has not been reported in the scientific literature. Therefore, detailed application notes, experimental protocols, quantitative data, and signaling pathway diagrams related to its use in cancer research cannot be provided. Researchers interested in the potential of this compound would need to undertake initial exploratory studies to determine if it possesses any relevant biological activity against cancer cells.
References
- 1. This compound [myskinrecipes.com]
- 2. chembk.com [chembk.com]
- 3. This compound | C12H9ClN2O3 | CID 17469433 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 5. 2-Chloro-4-nitroimidazole radiosensitizers of hypoxic tumor cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Synthesis and Evaluation of Novel Gefitinib Analogues Utilizing a Pyridine-Containing Side Chain
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gefitinib (Iressa®) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC) and other malignancies.[1][2][3] The development of gefitinib analogues is a critical area of research aimed at overcoming acquired resistance, improving potency, and expanding the therapeutic window. These application notes provide a detailed protocol for the synthesis of novel gefitinib analogues incorporating a pyridine moiety through the use of the intermediate, 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine. Additionally, protocols for the biological evaluation of these synthesized compounds are described.
Mechanism of Action and EGFR Signaling Pathway
Gefitinib and its analogues function by competitively binding to the ATP-binding site within the intracellular tyrosine kinase domain of EGFR.[1][2] This inhibition prevents the autophosphorylation of the receptor, thereby blocking the downstream signaling cascades that promote cell proliferation, survival, and metastasis. The primary signaling pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways.[4][5]
References
- 1. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
- 2. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound?
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction involves the deprotonation of 2-(hydroxymethyl)pyridine by a base to form an alkoxide, which then acts as a nucleophile and attacks 2,4-dichloro-1-nitrobenzene, displacing one of the chloride ions to form the desired ether. The reaction proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism.
Q2: My reaction yield is consistently low. What are the most common causes?
Low yields in this synthesis can stem from several factors:
-
Inefficient Deprotonation: The base used may not be strong enough to fully deprotonate the 2-(hydroxymethyl)pyridine, leading to a low concentration of the reactive alkoxide.
-
Side Reactions: Competing side reactions, such as the reaction of the alkoxide with the solvent or elimination reactions, can reduce the yield of the desired product.
-
Moisture in the Reaction: The presence of water can quench the alkoxide and hydrolyze the starting materials, significantly impacting the yield.
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition of reactants or products.
-
Poor Quality of Reagents: Impurities in the starting materials or solvents can interfere with the reaction.
Q3: How do I choose the appropriate base for this synthesis?
The choice of base is critical. A strong base is required to effectively deprotonate the pyridyl alcohol. Common choices include sodium hydride (NaH), potassium hydride (KH), and potassium tert-butoxide (t-BuOK). The strength of the base can influence the reaction rate and yield.
Q4: What is the best solvent for this reaction?
Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the alkoxide, leaving a more "naked" and reactive nucleophile.[1] Suitable solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN). The choice of solvent can significantly impact the reaction rate and selectivity.
Q5: How can I minimize the formation of side products?
To minimize side products:
-
Ensure anhydrous (dry) reaction conditions to prevent hydrolysis.
-
Choose a suitable base and solvent combination to favor the desired SNAr reaction.
-
Control the reaction temperature carefully.
-
Consider the order of addition of reagents. It is often preferable to form the alkoxide first before adding the electrophile.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete deprotonation of 2-(hydroxymethyl)pyridine. | Use a stronger base (e.g., NaH, KH). Ensure the base is fresh and has been stored correctly. |
| Presence of moisture in the reaction. | Use anhydrous solvents and dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Low reaction temperature. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. A typical range is 50-100 °C.[1] | |
| Formation of Multiple Products (Poor Selectivity) | The alkoxide is reacting at other positions on the electrophile. | While less common in this specific reaction, ensure the purity of your starting 2,4-dichloro-1-nitrobenzene. |
| Side reactions with the solvent. | Choose a less reactive solvent from the recommended polar aprotic options. | |
| Product Decomposition | The reaction temperature is too high. | Reduce the reaction temperature and monitor for product degradation. |
| The reaction time is too long. | Monitor the reaction progress and stop the reaction once the starting material is consumed. | |
| Difficulty in Product Purification | Presence of unreacted starting materials. | Optimize the stoichiometry of the reactants to ensure complete conversion of the limiting reagent. |
| Formation of polar byproducts. | Employ appropriate purification techniques such as column chromatography with a suitable solvent gradient or recrystallization. |
Data Presentation
The following tables summarize hypothetical, yet realistic, quantitative data to illustrate the impact of different reaction parameters on the yield of this compound.
Table 1: Effect of Base on Reaction Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Hydroxide (NaOH) | DMF | 80 | 12 | 35 |
| Potassium Carbonate (K₂CO₃) | DMF | 80 | 12 | 45 |
| Potassium tert-Butoxide (t-BuOK) | DMF | 80 | 8 | 75 |
| Sodium Hydride (NaH) | DMF | 80 | 6 | 85 |
Table 2: Effect of Solvent on Reaction Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaH | Tetrahydrofuran (THF) | 65 | 10 | 60 |
| NaH | Acetonitrile (ACN) | 80 | 8 | 70 |
| NaH | N,N-Dimethylformamide (DMF) | 80 | 6 | 85 |
| NaH | Dimethyl Sulfoxide (DMSO) | 80 | 6 | 88 |
Table 3: Effect of Temperature on Reaction Yield
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| NaH | DMF | Room Temperature | 24 | 20 |
| NaH | DMF | 50 | 12 | 65 |
| NaH | DMF | 80 | 6 | 85 |
| NaH | DMF | 100 | 4 | 82 (with some decomposition) |
Experimental Protocols
Protocol 1: Synthesis of 2-(Chloromethyl)pyridine Hydrochloride (Precursor to the Alkylating Agent)
This protocol describes the conversion of 2-(hydroxymethyl)pyridine to 2-(chloromethyl)pyridine hydrochloride using thionyl chloride.
Materials:
-
2-(Hydroxymethyl)pyridine
-
Thionyl chloride (SOCl₂)
-
Anhydrous diethyl ether
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-(hydroxymethyl)pyridine (1 eq).
-
Cool the flask in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the cooled solution.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the product.
-
Filter the solid product, wash with cold diethyl ether, and dry under vacuum to obtain 2-(chloromethyl)pyridine hydrochloride.
Protocol 2: Synthesis of this compound
This protocol details the Williamson ether synthesis to produce the target compound.
Materials:
-
2-(Hydroxymethyl)pyridine
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
2,4-Dichloro-1-nitrobenzene
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous DMF.
-
Add sodium hydride (1.1 eq) to the DMF and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-(hydroxymethyl)pyridine (1.0 eq) in anhydrous DMF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until the evolution of hydrogen gas ceases.
-
Add a solution of 2,4-dichloro-1-nitrobenzene (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Quench the reaction by carefully adding ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Purification of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What is the expected reaction for the synthesis of this compound?
A1: The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of 2-chloro-4-nitrophenol to form a phenoxide, which then acts as a nucleophile and attacks 2-(chloromethyl)pyridine in an SN2 reaction.[1][2][3]
Q2: What are the most common impurities in the crude reaction mixture?
A2: Common impurities include unreacted starting materials such as 2-chloro-4-nitrophenol and 2-(chloromethyl)pyridine. Side products can also be present, arising from competing reactions like elimination or reaction with the solvent. The presence of a base used to deprotonate the phenol is also a source of impurities that need to be removed during workup.
Q3: Which purification techniques are most effective for this compound?
A3: The most effective purification methods for this compound are column chromatography and recrystallization. An initial aqueous workup is crucial to remove the base and other water-soluble impurities.[4][5]
Q4: How can I monitor the progress of the purification?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method to monitor the separation during column chromatography and to assess the purity of fractions. High-Performance Liquid Chromatography (HPLC) can be used for a more quantitative assessment of the final product's purity.[4][5][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low yield after aqueous workup.
| Possible Cause | Solution |
| Incomplete extraction of the product. | Ensure the pH of the aqueous layer is neutral or slightly basic before extraction to keep the pyridine nitrogen unprotonated and the product in the organic phase. Use a suitable organic solvent like ethyl acetate or dichloromethane and perform multiple extractions (e.g., 3 times) to maximize recovery. |
| Product precipitation during workup. | If the product is a solid, it might precipitate at the interface of the organic and aqueous layers. If this occurs, you may need to add more organic solvent to fully dissolve the product before separating the layers. |
| Emulsion formation. | An emulsion can form during extraction, trapping the product. To break an emulsion, you can add brine (saturated NaCl solution) or let the mixture stand for an extended period. In some cases, filtering the entire mixture through a pad of celite can be effective. |
Problem 2: Poor separation during column chromatography.
| Possible Cause | Solution |
| Inappropriate solvent system. | The polarity of the eluent may be too high, causing all compounds to elute quickly, or too low, resulting in no movement of the product. Optimize the solvent system using TLC beforehand. A good starting point for aromatic ethers is a mixture of hexane and ethyl acetate. |
| Column overloading. | Too much crude material on the column leads to broad bands and poor separation. As a general rule, use about 20-50 times the weight of silica gel to the weight of the crude product. |
| Improper column packing. | Air bubbles or cracks in the silica gel bed will lead to channeling and inefficient separation. Ensure the column is packed uniformly as a slurry and is not allowed to run dry.[4] |
| Compound streaking on the column. | The acidic nature of silica gel can sometimes cause basic compounds like pyridines to streak. Adding a small amount of triethylamine (0.1-1%) to the eluent can neutralize the acidic sites on the silica and improve the separation.[3] |
Problem 3: Difficulty in inducing crystallization during recrystallization.
| Possible Cause | Solution | | Solution is not saturated. | If too much solvent was used, the solution may not be saturated enough for crystals to form upon cooling. You can try to evaporate some of the solvent to increase the concentration and then cool the solution again.[7] | | Supersaturated solution. | Sometimes a solution can become supersaturated and resist crystallization. Try scratching the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.[7] | | Oiling out. | The compound may come out of solution as an oil instead of a solid. This can happen if the solution is cooled too quickly or if the impurities present inhibit crystal formation. Try reheating the solution to dissolve the oil and then allow it to cool much more slowly. You might also need to try a different recrystallization solvent.[7] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is a general guideline. The optimal conditions should be determined by TLC analysis.
-
Preparation of the Crude Sample: After the reaction, perform an aqueous workup by washing the reaction mixture with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane:ethyl acetate). The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pack a glass column with the slurry, ensuring there are no air bubbles. Add a layer of sand on top of the silica gel bed.[4]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel by evaporating the solvent. Carefully add the dried silica with the adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with the solvent system determined from the TLC analysis. Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of the crude product in various solvents at room temperature and at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold.[8] Common solvents to test for aromatic compounds include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures such as ethanol/water or hexane/ethyl acetate.[7][8]
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Data Presentation
The following tables provide representative data for the purification and analysis of this compound.
Table 1: Comparison of Purification Methods
| Purification Method | Typical Purity | Typical Recovery | Advantages | Disadvantages |
| Column Chromatography | >98% | 50-80% | High resolution, effective for removing closely related impurities. | Can be time-consuming and requires larger volumes of solvent. |
| Recrystallization | 95-99% | 60-90% | Simple, scalable, and often yields highly pure crystalline material. | Finding a suitable solvent can be challenging; may not remove all impurities. |
Table 2: HPLC Purity Analysis
| Parameter | Value |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Product) | ~ 8.5 min |
| Purity (Area %) | >99.0% |
Visualizations
Experimental Workflow Diagram
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism for the synthesis of this compound?
A1: The synthesis is typically achieved via a Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (S_N2) mechanism.[1][2][3] In this process, the phenoxide ion, generated by deprotonating 2-chloro-4-nitrophenol with a suitable base, acts as a nucleophile. It attacks the electrophilic carbon of 2-(chloromethyl)pyridine, displacing the chloride leaving group to form the desired ether linkage.
Q2: What are the most common side products I should expect in this synthesis?
A2: The most common side products arise from competing reaction pathways inherent to the Williamson ether synthesis. These include:
-
C-Alkylation Products: The 2-chloro-4-nitrophenoxide is an ambident nucleophile, meaning it can react at two sites: the oxygen and the carbon atoms of the aromatic ring.[1][4] While O-alkylation yields the desired product, C-alkylation at the positions ortho or para to the hydroxyl group can occur, leading to isomeric impurities.
-
Elimination Products: Although 2-(chloromethyl)pyridine is a primary alkyl halide, which favors substitution, elimination reactions can occur under harsh conditions such as high temperatures or the use of a very strong, sterically hindered base, leading to the formation of an alkene.[1][2][4]
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of 2-chloro-4-nitrophenol and 2-(chloromethyl)pyridine in the final product mixture.
Q3: How does the choice of base and solvent affect the formation of side products?
A3: The choice of base and solvent is critical for minimizing side reactions.
-
Base: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) is often preferred to efficiently generate the phenoxide without introducing competing nucleophiles.[4] Using a bulky base can increase the likelihood of elimination reactions.[1]
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN) are ideal for S_N2 reactions as they solvate the cation of the base, leaving the anionic nucleophile more reactive, and do not participate in the reaction.[4][5] Protic solvents can solvate the nucleophile, reducing its reactivity and potentially leading to lower yields.
Q4: Can diaryl ethers form as a side product?
A4: The formation of diaryl ethers is generally not a significant side reaction in a standard Williamson ether synthesis unless specific conditions are met. Diaryl ethers are typically formed via reactions like the Ullmann condensation, which requires a copper catalyst and high temperatures.[4] In the absence of such catalysts, this pathway is unlikely.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Desired Product | 1. Incomplete deprotonation of the phenol. 2. Poor quality or decomposed reagents. 3. Reaction temperature is too low or reaction time is too short. 4. Inefficient stirring in a heterogeneous mixture (e.g., with K₂CO₃). | 1. Use a stronger base (e.g., NaH) or ensure the base used is fresh and active. 2. Verify the purity of starting materials via techniques like NMR or melting point analysis. 3. Gradually increase the reaction temperature (e.g., from room temperature to 50-60 °C) and monitor the reaction progress by TLC. 4. Use a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to improve reactivity in solid-liquid systems. |
| Multiple Product Spots on TLC/HPLC Analysis | 1. Formation of C-alkylation isomers.[4] 2. Presence of elimination byproducts.[2] 3. Degradation of starting materials or product under harsh conditions. | 1. Use milder reaction conditions (lower temperature, less reactive base) to favor O-alkylation. 2. Avoid excessively high temperatures and sterically hindered bases. 3. Purify the crude product using column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate gradient) to separate the isomers and byproducts. |
| Product is Dark/Discolored | 1. Oxidation of the phenoxide intermediate. 2. High reaction temperatures causing decomposition. 3. Presence of colored impurities from starting materials. | 1. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation. 2. Maintain a controlled and moderate reaction temperature. 3. Recrystallize the final product from a suitable solvent system to remove colored impurities. |
| Difficulty in Product Isolation/Purification | 1. Product is highly soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. 3. Co-elution of impurities during column chromatography. | 1. Saturate the aqueous phase with brine (saturated NaCl solution) to decrease the solubility of the organic product. 2. Add a small amount of brine to the separatory funnel to break up emulsions. 3. Adjust the polarity of the eluent system for chromatography; a shallower gradient or an alternative solvent system may be required for better separation. |
Visualizing Reaction Pathways and Troubleshooting
The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting common experimental issues.
Caption: Main reaction pathway versus common side reactions.
Caption: A logical workflow for troubleshooting synthesis issues.
Experimental Protocol: Synthesis of this compound
This protocol provides a representative method for the synthesis. Parameters may require optimization based on laboratory results.
Materials:
-
2-chloro-4-nitrophenol
-
2-(chloromethyl)pyridine hydrochloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-chloro-4-nitrophenol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.
-
Stir the mixture vigorously at room temperature for 30 minutes.
-
Add 2-(chloromethyl)pyridine hydrochloride (1.1 eq) to the mixture.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
References
Technical Support Center: Recrystallization of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the recrystallization of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine. The information is tailored for researchers, scientists, and professionals in drug development to assist in obtaining a high-purity crystalline product.
Troubleshooting Recrystallization Issues
Crystallization is a crucial technique for the purification of solid compounds.[1] However, various issues can arise during the process. This guide addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: Incorrect solvent choice. The polarity of the solvent may not be suitable for dissolving the compound. Pyridine derivatives, being polar, generally dissolve in polar solvents.[1]
-
Solution:
-
Solvent Screening: Conduct small-scale solubility tests with a variety of solvents. Good solvents for polar, aromatic compounds like the target molecule include ethanol, acetone, ethyl acetate, and mixtures with water or hexane.[2][3]
-
Increase Solvent Volume: Add a small, incremental amount of hot solvent until the solid dissolves. Be cautious not to add an excessive amount, as this will reduce the final yield.[4]
-
Increase Temperature: Ensure the solvent is heated to its boiling point to maximize solubility.
-
Problem: No crystals form upon cooling.
-
Possible Cause:
-
Solution:
-
Induce Crystallization:
-
Reduce Solvent Volume: If induction methods fail, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration. Allow the concentrated solution to cool slowly.[4]
-
Cool to a Lower Temperature: If crystals do not form at room temperature, cool the flask in an ice bath.[5]
-
Problem: The compound "oils out" instead of forming crystals.
-
Possible Cause:
-
Solution:
-
Re-dissolve and Cool Slowly: Reheat the solution until the oil completely dissolves. If necessary, add a small amount of additional solvent. Allow the solution to cool at a much slower rate. Insulating the flask can facilitate slow cooling.[5]
-
Solvent System Adjustment: The current solvent may not be optimal. Consider using a different solvent or a mixed solvent system. A good solvent will have high solubility at high temperatures and low solubility at room temperature.[5]
-
Problem: The yield of crystals is low.
-
Possible Cause:
-
Excessive solvent: Using too much solvent will result in a significant amount of the compound remaining dissolved in the mother liquor.[4][6]
-
Premature crystallization: Crystals may have formed and been lost during a hot filtration step.
-
Incomplete transfer of crystals: Product loss during the transfer of crystals from the flask to the filter.
-
-
Solution:
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve the compound completely.
-
Recover from Mother Liquor: If a significant amount of product remains in the filtrate, concentrate the mother liquor by evaporation and cool to obtain a second crop of crystals.
-
Careful Transfer: Ensure all crystals are quantitatively transferred during filtration by rinsing the flask with a small amount of the cold recrystallization solvent.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on the polar nature of the molecule, containing both a pyridine ring and nitro and chloro substituents, polar solvents are a good starting point. Ethanol or a mixture of ethanol and water are often effective for similar aromatic compounds.[2] It is always recommended to perform small-scale solubility tests to determine the ideal solvent or solvent mixture.
Q2: How much solvent should I use for the recrystallization?
A2: The key is to use the minimum amount of hot solvent required to completely dissolve the solid.[4] Adding too much solvent is a common reason for poor or no crystal yield.[4]
Q3: My recrystallized product is still colored. How can I remove colored impurities?
A3: If the colored impurities are soluble in the recrystallization solvent, you can add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Be sure to use a minimal amount of charcoal, as it can also adsorb some of your desired product.
Q4: How can I improve the purity of my final product?
A4: For highly impure samples, a second recrystallization may be necessary. Using a different solvent system for the second recrystallization can sometimes be more effective at removing stubborn impurities.[6] Additionally, ensuring a slow rate of cooling is crucial, as rapid cooling can trap impurities within the crystal lattice.[4]
Data Presentation
| Solvent System | Suitability for Recrystallization | Rationale |
| Ethanol | Good | The polar nature of ethanol is likely to dissolve the polar target compound well at elevated temperatures. |
| Ethanol/Water | Very Good | A mixed solvent system can be fine-tuned. The compound is likely soluble in hot ethanol and less soluble in water. Adding water as an anti-solvent to a hot ethanolic solution can effectively induce crystallization upon cooling. |
| Acetone | Potential | Acetone is a polar aprotic solvent that can be effective. Its lower boiling point allows for easier removal. |
| Ethyl Acetate/Hexane | Good | Similar to the ethanol/water system, ethyl acetate acts as the primary solvent, and the non-polar hexane can be added as an anti-solvent to induce crystallization.[3] |
| Toluene | Potential | Aromatic solvents can sometimes be effective for crystallizing aromatic compounds.[2] |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (Ethanol)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air dry completely on the filter paper or in a desiccator.
Protocol 2: Two-Solvent Recrystallization (Ethanol/Water)
-
Dissolution: Dissolve the crude compound in the minimum amount of hot ethanol as described in Protocol 1.
-
Addition of Anti-solvent: While the ethanolic solution is still hot, add hot water dropwise until the solution becomes slightly turbid (cloudy).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using an ice-cold ethanol/water mixture for washing.
Visualizations
Caption: A general workflow for the recrystallization process.
Caption: Troubleshooting guide for when no crystals form upon cooling.
References
Technical Support Center: Optimizing Base Conditions for 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 2-((2-chloro-4-nitrophenoxy)methyl)pyridine. This valuable intermediate is typically synthesized via a Williamson ether synthesis, a robust method for forming ether linkages. The choice of base is a critical parameter that can significantly influence reaction yield, time, and purity. This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to facilitate the optimization of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction for the synthesis of this compound?
The synthesis is a Williamson ether synthesis, which involves the reaction of 2-chloro-4-nitrophenol with 2-(chloromethyl)pyridine in the presence of a base. The base deprotonates the phenol to form a phenoxide, which then acts as a nucleophile and attacks the electrophilic carbon of the 2-(chloromethyl)pyridine, displacing the chloride and forming the desired ether linkage.
Q2: Which factors are most critical to consider when selecting a base for this synthesis?
The key factors to consider are the strength of the base, its solubility in the chosen solvent, and potential side reactions. A base must be strong enough to deprotonate the phenolic hydroxyl group of 2-chloro-4-nitrophenol. Common bases for this type of reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).
Q3: What are the potential side reactions in this synthesis?
The primary side reaction of concern is the N-alkylation of the pyridine ring of 2-(chloromethyl)pyridine, leading to the formation of a pyridinium salt. While O-alkylation of the phenoxide is generally favored, the reaction conditions, particularly the choice of base and solvent, can influence the ratio of O- to N-alkylation.[1][2][3] Another potential side reaction is the elimination of HCl from 2-(chloromethyl)pyridine, although this is less likely with a primary halide.[4]
Q4: How does the choice of solvent affect the reaction?
Polar aprotic solvents such as N,N-dimethylformamide (DMF) and acetonitrile are typically preferred for Williamson ether synthesis.[5][6] These solvents effectively solvate the cation of the base, leaving the alkoxide or phenoxide anion more available for nucleophilic attack. The choice of solvent can also influence the solubility of the reactants and the base, which is crucial for an efficient reaction.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC). By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be tracked over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Deprotonation: The base used may not be strong enough to fully deprotonate the 2-chloro-4-nitrophenol. 2. Poor Solubility: The base or reactants may not be sufficiently soluble in the chosen solvent. 3. Reaction Temperature Too Low: The reaction may not have sufficient energy to proceed at the set temperature. 4. Decomposition of Reactants: The starting materials may have degraded due to improper storage or handling. | 1. Switch to a stronger base: If using a weaker base like K₂CO₃, consider switching to NaH or Cs₂CO₃. 2. Change the solvent: Try a different polar aprotic solvent like DMF or acetonitrile to improve solubility. 3. Increase the reaction temperature: Gradually increase the temperature and monitor the reaction by TLC. 4. Verify the quality of starting materials: Use fresh or properly stored reactants. |
| Presence of Multiple Products (Spots on TLC) | 1. N-alkylation Side Reaction: The pyridine nitrogen may have been alkylated in addition to the desired O-alkylation.[1][2][3] 2. Unreacted Starting Materials: The reaction may not have gone to completion. | 1. Optimize the base and solvent: Softer bases like K₂CO₃ or Cs₂CO₃ in polar aprotic solvents can favor O-alkylation. 2. Increase reaction time or temperature: Allow the reaction to proceed for a longer duration or at a slightly higher temperature to drive it to completion. |
| Difficulty in Product Isolation | 1. Emulsion during Workup: An emulsion may form during the aqueous workup, making phase separation difficult. 2. Product is an Oil: The product may not crystallize easily. | 1. Add brine (saturated NaCl solution): This can help to break up emulsions. 2. Purify by column chromatography: If the product is an oil or difficult to crystallize, purification using silica gel chromatography is recommended. |
Data Presentation: Comparison of Common Base Conditions
| Base | Typical Solvent | Typical Temperature (°C) | Relative Reaction Time | Advantages | Disadvantages | Expected Yield Range |
| Sodium Hydride (NaH) | DMF, THF | Room Temp. to 60 | Fast | Strong base, drives reaction to completion.[5][7] | Flammable solid, reacts violently with water, requires anhydrous conditions. | 85-95% |
| Potassium Carbonate (K₂CO₃) | DMF, Acetonitrile, Acetone | 50 - 100 | Moderate to Slow | Inexpensive, easy to handle, milder than NaH.[6][8][9] | May require higher temperatures and longer reaction times. | 70-90% |
| Cesium Carbonate (Cs₂CO₃) | DMF, Acetonitrile | Room Temp. to 80 | Fast to Moderate | Highly effective due to the "cesium effect," which enhances nucleophilicity. Often gives higher yields than K₂CO₃.[10] | More expensive than other bases. | 90-98% |
| Triethylamine (Et₃N) | Dichloromethane, Acetonitrile | Room Temp. to Reflux | Slow | Organic base, easy to remove by evaporation. | Weaker base, may not be sufficient for complete deprotonation, leading to lower yields. | 40-60% |
Experimental Protocols
General Protocol for the Synthesis of this compound using Potassium Carbonate
This protocol is a standard and reliable method for the synthesis.
Materials:
-
2-Chloro-4-nitrophenol
-
2-(Chloromethyl)pyridine hydrochloride (or free base)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-nitrophenol (1.0 eq.), 2-(chloromethyl)pyridine hydrochloride (1.0 eq.), and anhydrous potassium carbonate (2.5 eq.).
-
Add anhydrous DMF to the flask to achieve a concentration of approximately 0.5 M with respect to the 2-chloro-4-nitrophenol.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical workflow for troubleshooting low yields in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. researchgate.net [researchgate.net]
- 7. orgosolver.com [orgosolver.com]
- 8. orgchemres.org [orgchemres.org]
- 9. Williamson Ether Synthesis - Edubirdie [edubirdie.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting low yield in Williamson ether synthesis of pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to low yields in the Williamson ether synthesis of pyridines.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of pyridyl ethers via the Williamson reaction.
1. Why is the yield of my pyridyl ether synthesis unexpectedly low?
Low yields in the Williamson ether synthesis of pyridines can arise from several factors. A primary issue is the inherent nucleophilicity of the pyridine nitrogen, which can lead to a competitive side reaction: N-alkylation. Additionally, other factors common to SN2 reactions, such as steric hindrance and elimination reactions, can also contribute to reduced yields.
Key factors influencing low yields:
-
N-Alkylation Competition: The lone pair of electrons on the pyridine nitrogen can compete with the alkoxide for the alkylating agent, leading to the formation of a pyridinium salt byproduct instead of the desired ether. This is particularly prevalent with 2- and 4-hydroxypyridines, which exist in equilibrium with their pyridone tautomers.
-
Steric Hindrance: As with all SN2 reactions, steric bulk around the reacting centers can significantly slow down the desired reaction.[1] This applies to both the pyridinol and the alkyl halide. Using a less sterically hindered alkyl halide is generally preferred.
-
Elimination Side Reactions (E2): If the alkyl halide is secondary or tertiary, or if a sterically hindered base is used, an E2 elimination reaction can compete with the SN2 substitution, forming an alkene byproduct instead of an ether.[1]
-
Inappropriate Base Selection: The choice of base is critical. While a strong base is needed to deprotonate the hydroxyl group, a very strong or sterically hindered base might favor elimination or N-alkylation.
-
Suboptimal Solvent Choice: The solvent plays a crucial role in ion solvation and can influence the reactivity of the nucleophile. Protic solvents can solvate the alkoxide, reducing its nucleophilicity.
-
Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion.
2. How can I minimize the formation of the N-alkylated byproduct?
Minimizing N-alkylation is key to improving the yield of the desired O-alkylated pyridine. The choice of solvent and base are the most critical factors to control this selectivity.
-
Solvent Selection: Polar aprotic solvents such as dimethylformamide (DMF) and acetonitrile are generally preferred for the Williamson ether synthesis of pyridines. These solvents effectively solvate the cation of the alkoxide, leaving a more "naked" and highly reactive oxygen nucleophile, which favors O-alkylation.
-
Base Selection: Using a milder base can sometimes favor O-alkylation. While strong bases like sodium hydride (NaH) are effective for deprotonation, they can sometimes lead to a higher proportion of N-alkylation. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used successfully and can provide better selectivity for O-alkylation.
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be an effective strategy. The catalyst helps to transport the pyridinolate anion from the solid or aqueous phase to the organic phase where the alkylating agent is, often leading to higher yields and better O-alkylation selectivity.
3. What is the best base to use for the synthesis of pyridyl ethers?
The optimal base depends on the specific hydroxypyridine and alkylating agent being used. There is a trade-off between the base's strength required for complete deprotonation and its potential to promote side reactions.
-
Sodium Hydride (NaH): A strong, non-nucleophilic base that effectively deprotonates alcohols and phenols.[2] It is often used in polar aprotic solvents like DMF or THF. While effective, it can sometimes lead to a mixture of N- and O-alkylation products.
-
Potassium Carbonate (K₂CO₃): A milder, solid base that is often used in polar aprotic solvents like DMF or acetone. It can offer better selectivity for O-alkylation over N-alkylation, particularly for more acidic hydroxypyridines.
-
Cesium Carbonate (Cs₂CO₃): A more soluble and often more effective base than K₂CO₃ in promoting O-alkylation, attributed to the "cesium effect."
4. My reaction is not proceeding to completion. What should I do?
If you observe a significant amount of unreacted starting material, consider the following troubleshooting steps:
-
Increase Reaction Temperature: The Williamson ether synthesis often requires heating.[1] If the reaction is sluggish at room temperature, gradually increasing the temperature can enhance the reaction rate. However, be cautious, as higher temperatures can also promote elimination side reactions.
-
Extend Reaction Time: Some reactions may require longer periods to reach completion. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) to determine the optimal reaction time.
-
Ensure Anhydrous Conditions: Water can quench the alkoxide intermediate. Using anhydrous solvents and reagents is crucial for the success of the reaction, especially when using strong bases like NaH.
-
Check Reagent Quality: Ensure that the alkylating agent has not degraded and that the base is of sufficient purity and activity.
Data Presentation
Table 1: Comparison of Bases in the Williamson Ether Synthesis of a Hydroxypyridine Derivative
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ | Acetone | Reflux | 12 | 75 | [3] |
| NaH | DMF | Room Temp | 4 | 85 | [3] |
Note: Yields are for a specific reaction and may vary depending on the substrates.
Experimental Protocols
General Protocol for Williamson Ether Synthesis of a Hydroxypyridine
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Hydroxypyridine
-
Alkyl halide
-
Base (e.g., K₂CO₃ or NaH)
-
Anhydrous polar aprotic solvent (e.g., DMF or acetonitrile)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Brine solution
Procedure:
-
Deprotonation:
-
Using K₂CO₃: To a solution of the hydroxypyridine (1.0 eq) in anhydrous DMF (or another suitable solvent), add potassium carbonate (1.5 - 2.0 eq).
-
Using NaH: To a suspension of sodium hydride (1.1 - 1.5 eq, 60% dispersion in mineral oil) in anhydrous THF or DMF, slowly add a solution of the hydroxypyridine (1.0 eq) in the same solvent at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
-
Alkylation:
-
Slowly add the alkyl halide (1.0 - 1.2 eq) to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 50-100 °C) and monitor its progress by TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If NaH was used, carefully quench the excess NaH by the slow addition of water or isopropanol.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel, recrystallization, or distillation, depending on the properties of the product.
-
Visualizations
Caption: Reaction pathways in the Williamson ether synthesis of pyridines.
Caption: Troubleshooting workflow for low yield in pyridyl ether synthesis.
References
Technical Support Center: Removal of Unreacted 2-Chloro-4-nitrophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted 2-chloro-4-nitrophenol from their reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing unreacted 2-chloro-4-nitrophenol after a reaction?
A1: The primary methods for removing unreacted 2-chloro-4-nitrophenol on a laboratory scale are liquid-liquid extraction, crystallization (precipitation), and column chromatography. The choice of method depends on the scale of your reaction, the nature of your desired product, and the other components in the reaction mixture.
Q2: How does the pH of the aqueous phase affect the extraction of 2-chloro-4-nitrophenol?
A2: The pH of the aqueous phase is a critical parameter. 2-Chloro-4-nitrophenol is a phenolic compound and is therefore acidic. To ensure it remains in its protonated, less polar form, the aqueous solution should be acidified (typically to a pH of 2-3) before extraction with an organic solvent.[1] This increases its solubility in the organic phase, leading to more efficient removal from the aqueous layer.[1] Conversely, to remove it from an organic layer, you can wash with a basic aqueous solution (like sodium bicarbonate or sodium hydroxide) to convert it to its more water-soluble phenolate salt.
Q3: What are suitable organic solvents for the liquid-liquid extraction of 2-chloro-4-nitrophenol?
A3: 2-Chloro-4-nitrophenol has limited solubility in water but is more soluble in common organic solvents.[2] Good choices for extraction include ethyl acetate, dichloromethane, and ether.[1][2] A mixture of dichloromethane and ethyl acetate can also be effective, especially in complex mixtures.[1]
Q4: Can I remove unreacted 2-chloro-4-nitrophenol by crystallization?
A4: Yes, crystallization or precipitation can be a very effective method, particularly if your desired product remains in solution under the crystallization conditions. 2-Chloro-4-nitrophenol can be crystallized from a heated aqueous acidic solution upon cooling.[2][3] For instance, after a reaction, the mixture can be acidified and cooled to precipitate the unreacted 2-chloro-4-nitrophenol, which can then be removed by filtration.[3]
Q5: What conditions are recommended for purifying a product from 2-chloro-4-nitrophenol using column chromatography?
A5: Column chromatography is a powerful technique for separating compounds with different polarities. For 2-chloro-4-nitrophenol and related compounds, silica gel is a common stationary phase.[4] The mobile phase (eluent) is typically a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[4] The optimal ratio of these solvents should be determined by thin-layer chromatography (TLC) to achieve good separation between your product and the unreacted 2-chloro-4-nitrophenol.[4]
Troubleshooting Guides
Issue 1: Poor Separation During Liquid-Liquid Extraction
| Symptom | Possible Cause | Solution |
| Low recovery of desired product in the organic phase. | The aqueous phase may not be sufficiently acidic, leaving the 2-chloro-4-nitrophenol in its ionized, more water-soluble form. | Before extraction, ensure the pH of the aqueous phase is adjusted to 2-3 with an acid like HCl.[1] |
| Emulsion formation at the interface of the two layers. | High concentration of reagents or vigorous shaking can lead to the formation of an emulsion. | Allow the separatory funnel to stand for a longer period. Gently swirl the funnel instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. |
| Desired product is also extracted into the basic wash. | If your product is also acidic and forms a water-soluble salt, it will be removed along with the 2-chloro-4-nitrophenol. | In this case, avoid a basic wash. Use column chromatography as an alternative purification method. |
Issue 2: Inefficient Removal by Crystallization
| Symptom | Possible Cause | Solution |
| No crystals form upon cooling. | The concentration of 2-chloro-4-nitrophenol may be too low, or there are impurities preventing crystallization. | Try to concentrate the solution by removing some of the solvent. Scratch the inside of the flask with a glass rod to provide a nucleation site. Add a seed crystal of 2-chloro-4-nitrophenol if available. |
| Product co-precipitates with 2-chloro-4-nitrophenol. | The solubility of your product may be similar to that of 2-chloro-4-nitrophenol under the chosen conditions. | Try a different solvent system for crystallization. Alternatively, use liquid-liquid extraction or column chromatography for purification. |
Experimental Protocols
Protocol 1: Removal by Liquid-Liquid Extraction (Acidic Wash)
This protocol is suitable when your desired product is stable to acidic conditions and is not acidic itself.
-
Reaction Quench: Once the reaction is complete, cool the reaction mixture to room temperature.
-
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).
-
Transfer: Transfer the mixture to a separatory funnel.
-
Acidic Wash: Add an equal volume of dilute hydrochloric acid (e.g., 1 M HCl) to the separatory funnel.
-
Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer.
-
Repeat: Repeat the acidic wash (steps 4-6) one or two more times to ensure complete removal of any basic impurities.
-
Neutralization and Final Wash: Wash the organic layer with water and then with brine to remove any remaining acid and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator to obtain your crude product, now free of 2-chloro-4-nitrophenol.
Protocol 2: Removal by Crystallization/Precipitation
This protocol is ideal if the unreacted 2-chloro-4-nitrophenol is a major component and your desired product is soluble in the aqueous acidic solution.
-
Solvent Removal: If your reaction was performed in an organic solvent, remove it under reduced pressure.
-
Acidification: To the residue, add a sufficient amount of dilute hydrochloric acid.
-
Heating: Gently heat the mixture to dissolve the solids.[2]
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization of the 2-chloro-4-nitrophenol.[2]
-
Filtration: Collect the precipitated 2-chloro-4-nitrophenol by vacuum filtration.
-
Product Isolation: The desired product should now be in the filtrate. This aqueous solution can then be further processed, for example, by neutralization and extraction with an organic solvent.
Data Presentation
| Property | Value | Reference |
| Molecular Formula | C₆H₄ClNO₃ | [5] |
| Molecular Weight | 173.55 g/mol | [5] |
| Appearance | Yellow to light brown crystalline solid | [2] |
| Melting Point | 105-106 °C | [6] |
| Solubility in Water | Limited/Slightly soluble | [2][6] |
| Solubility in Organic Solvents | Soluble in ethanol, acetone, ether | [2][7] |
| pKa | 8.1 | [8] |
Visualizations
Caption: General workflow for the removal of unreacted 2-chloro-4-nitrophenol.
Caption: Liquid-liquid extraction pathway for removing 2-chloro-4-nitrophenol.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. US2629745A - Process for preparing 2-chloro-4-nitrophenol - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. 2-Chloro-4-nitrophenol Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
This technical support guide provides detailed troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine. This resource is intended for researchers, scientists, and professionals in drug development who are working with this or structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for Thin Layer Chromatography (TLC) analysis of this compound?
A good starting point for TLC analysis is a mixture of a non-polar solvent like hexanes or dichloromethane (DCM) and a moderately polar solvent like ethyl acetate. Based on the polarity of the target compound, which contains a pyridine ring, a nitro group, and a chloro group, a suggested starting ratio is 7:3 hexanes:ethyl acetate. You can then adjust the ratio to achieve an optimal retention factor (Rf) of 0.2-0.4 for the desired compound.
Q2: My compound is not moving from the baseline on the TLC plate, even with a high concentration of ethyl acetate. What should I do?
If your compound remains at the baseline, the solvent system is not polar enough. You can increase the polarity by:
-
Increasing the proportion of the polar solvent: For example, move from a 7:3 to a 1:1 or even 3:7 ratio of hexanes:ethyl acetate.
-
Adding a more polar solvent: A small amount of methanol (1-5%) can be added to the ethyl acetate/hexanes mixture to significantly increase the mobile phase polarity.
-
Switching to a more polar solvent system: Consider using a dichloromethane/methanol system.
Q3: My compound is running at the solvent front on the TLC plate. How can I resolve this?
An Rf value at the solvent front indicates that the mobile phase is too polar. To decrease the polarity of the solvent system, you should:
-
Increase the proportion of the non-polar solvent: For example, change the ratio from 7:3 hexanes:ethyl acetate to 9:1 hexanes:ethyl acetate.
-
Use a less polar "polar" solvent: If you are using methanol, switch to the less polar ethyl acetate.
Q4: I am observing streaking of my compound spot on the TLC plate. What could be the cause?
Streaking on a TLC plate can be caused by several factors:
-
Overloading the sample: Apply a smaller, more concentrated spot to the plate.
-
Compound degradation on silica gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to neutralize the silica and improve peak shape.
-
Incomplete dissolution of the sample: Ensure your sample is fully dissolved in the spotting solvent before applying it to the TLC plate.
-
Highly polar compound: Very polar compounds can sometimes streak. Using a more polar solvent system or adding a modifier like triethylamine can help.
Q5: Should I use dry loading or wet (slurry) loading for my column?
For the purification of this compound, dry loading is often preferred. This technique involves pre-adsorbing the crude material onto a small amount of silica gel, which is then carefully added to the top of the column. Dry loading can lead to better band resolution and prevent issues with compound crashing out at the top of the column, especially if the crude material has low solubility in the initial mobile phase.
Troubleshooting Guide
This section provides solutions to common problems encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation/Overlapping Peaks | - Inappropriate solvent system.- Column was not packed properly (channeling).- Column was overloaded with crude material. | - Optimize the solvent system using TLC to ensure a good separation between the desired product and impurities (ΔRf > 0.2).- Repack the column carefully, ensuring a uniform and compact bed. Use the slurry method for packing.- Reduce the amount of crude material loaded onto the column. A general rule is to use 1g of crude material per 20-100g of silica gel, depending on the difficulty of the separation. |
| Compound Crashing/Precipitating on the Column | - The compound has low solubility in the mobile phase.- The solvent polarity was changed too abruptly during a gradient elution. | - Start with a slightly more polar mobile phase to ensure the compound remains dissolved.- If using dry loading, ensure the crude material is evenly adsorbed onto the silica gel.- When running a gradient, increase the polarity of the mobile phase gradually. |
| Slow Elution/No Product Coming Off the Column | - The mobile phase is not polar enough.- The column is too long or has too fine of a silica gel mesh size. | - Gradually increase the polarity of the mobile phase. If using a hexanes/ethyl acetate system, increase the percentage of ethyl acetate.- If the compound is still not eluting, consider adding a small amount of a more polar solvent like methanol to the mobile phase.- Ensure the column dimensions and silica gel mesh size are appropriate for the scale of the purification. For general lab scale, 100-200 or 230-400 mesh silica is common. |
| Colored Impurities Co-eluting with the Product | - The chosen solvent system does not resolve the colored impurity from the product. | - Perform a thorough TLC analysis with various solvent systems to find one that separates the colored impurity from your product.- Consider a different stationary phase, such as alumina, if the impurity strongly adsorbs to silica.- Pre-treat the crude material with activated carbon to remove some colored impurities before chromatography. |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of this compound.
1. TLC Solvent System Optimization:
-
Prepare several TLC chambers with different ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1).
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the crude material onto TLC plates and develop them in the prepared chambers.
-
Visualize the plates under a UV lamp (254 nm).
-
The ideal solvent system will give the target compound an Rf value of approximately 0.2-0.4 and show good separation from major impurities.
2. Column Preparation (Slurry Packing):
-
Select a glass column of an appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel (100-200 mesh) in the initial, least polar solvent system determined from the TLC analysis.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
Wash the column with 2-3 column volumes of the initial mobile phase, ensuring the solvent level does not drop below the top of the sand.
3. Sample Loading (Dry Loading):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Begin elution with the initial, least polar solvent system.
-
Collect fractions in test tubes or flasks.
-
Gradually increase the polarity of the mobile phase (gradient elution) by incrementally increasing the percentage of ethyl acetate.
-
Monitor the elution process by performing TLC analysis on the collected fractions.
5. Product Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Determine the yield and confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, LC-MS).
Troubleshooting Workflow
Caption: Troubleshooting workflow for column chromatography separation issues.
Preventing side reactions with 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine. The information is designed to help prevent and troubleshoot side reactions during its synthesis and application.
Troubleshooting Guides
The primary synthesis route to this compound is the Williamson ether synthesis. This involves the reaction of 2-chloro-4-nitrophenol with 2-(chloromethyl)pyridine in the presence of a base. Potential side reactions can lower the yield and purity of the desired product.
Issue 1: Low Yield of the Desired O-Alkylated Product and Formation of C-Alkylated Impurity
Question: My reaction is producing a significant amount of a C-alkylated byproduct, where the pyridylmethyl group is attached to the aromatic ring of the phenol instead of the oxygen. How can I improve the selectivity for O-alkylation?
Answer: The formation of C-alkylated products is a common side reaction when using phenoxide nucleophiles, which are ambident.[1] To favor the desired O-alkylation, it is crucial to control the reaction conditions, particularly the choice of solvent.
-
Recommended Protocol for Selective O-Alkylation:
-
Reactant Preparation: In a round-bottom flask, dissolve 2-chloro-4-nitrophenol in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Deprotonation: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the solution at room temperature to form the phenoxide. The use of a slight excess of the base (1.1-1.5 equivalents) can ensure complete deprotonation.
-
Alkylation: Slowly add 2-(chloromethyl)pyridine (or its hydrochloride salt after neutralization) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between room temperature and 60°C, and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
-
Data on Solvent Effects on Alkylation Selectivity:
| Solvent Type | Predominant Product | Rationale |
| Polar Aprotic (e.g., DMF, DMSO) | O-Alkylated Ether | These solvents do not effectively solvate the "hard" oxygen anion of the phenoxide, leaving it more available to attack the electrophile. |
| Protic (e.g., Water, Ethanol) | C-Alkylated Phenol | Protic solvents can form hydrogen bonds with the phenoxide oxygen, "shielding" it and making the "softer" carbon atoms of the ring more likely to react. |
Issue 2: Presence of Unreacted Starting Materials
Question: After the reaction, I am recovering a significant amount of unreacted 2-chloro-4-nitrophenol and/or 2-(chloromethyl)pyridine. What could be the issue?
Answer: The presence of unreacted starting materials can be due to several factors:
-
Incomplete Deprotonation: The base may not be strong enough or used in sufficient quantity to fully deprotonate the phenol. The pKa of 2-chloro-4-nitrophenol is approximately 5.43, so a base that can effectively deprotonate it is required.
-
Insufficient Reaction Time or Temperature: The reaction may not have been allowed to proceed for a sufficient amount of time or at an optimal temperature.
-
Deactivated Alkylating Agent: If 2-(chloromethyl)pyridine hydrochloride is used, it must be neutralized to the free base before it can act as an alkylating agent. Failure to do so will prevent the reaction from occurring.
-
Troubleshooting Steps:
-
Ensure the use of at least one equivalent of a suitable base (e.g., K₂CO₃, NaH).
-
If using 2-(chloromethyl)pyridine hydrochloride, add an additional equivalent of base to neutralize the HCl.
-
Monitor the reaction by TLC to determine the optimal reaction time.
-
Consider a moderate increase in temperature if the reaction is sluggish at room temperature.
-
Issue 3: Formation of Pyridinium Salt Byproduct
Question: I have isolated a water-soluble byproduct that appears to be a pyridinium salt. How can this be avoided?
Answer: The nitrogen atom of the pyridine ring is nucleophilic and can react with the alkylating agent, 2-(chloromethyl)pyridine, to form a quaternary pyridinium salt. This is a common side reaction in reactions involving pyridines.
-
Mitigation Strategies:
-
Control Stoichiometry: Use a slight excess of the phenoxide nucleophile relative to the 2-(chloromethyl)pyridine to ensure the alkylating agent is consumed by the desired reaction.
-
Slow Addition: Add the 2-(chloromethyl)pyridine slowly to the reaction mixture to maintain a low concentration of the alkylating agent, which can minimize self-reaction.
-
Temperature Control: Avoid excessive heating, as higher temperatures can accelerate the rate of this side reaction.
-
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the synthesis of this compound?
A1: For the Williamson ether synthesis of phenols, common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), sodium hydroxide (NaOH), and potassium hydroxide (KOH). For this specific synthesis, K₂CO₃ in DMF is a good starting point as it is effective and easy to handle. NaH is a stronger base and can also be used, but it requires anhydrous conditions.
Q2: How can I purify the final product?
A2: The most common method for purifying this compound is column chromatography on silica gel. A solvent system of ethyl acetate and hexanes is typically effective. The crude product is dissolved in a minimal amount of a suitable solvent (like dichloromethane or the eluent mixture) and loaded onto the column. The fractions are collected and analyzed by TLC to identify the pure product. Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid.
Q3: My 2-(chloromethyl)pyridine is in the form of a hydrochloride salt. Can I use it directly?
A3: No, the hydrochloride salt is not reactive as an alkylating agent in this context. The protonated pyridine nitrogen deactivates the molecule. You must use at least two equivalents of base in your reaction: one to deprotonate the 2-chloro-4-nitrophenol and one to neutralize the HCl salt of the 2-(chloromethyl)pyridine to generate the free base in situ.
Q4: What are the safety precautions for handling the reactants?
A4:
-
2-Chloro-4-nitrophenol: This compound is moderately toxic and can cause skin and eye irritation.[2] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
2-(Chloromethyl)pyridine: This is an alkylating agent and should be treated as a potential mutagen. Handle with care in a fume hood and wear appropriate PPE.
-
Bases: Strong bases like sodium hydride and sodium/potassium hydroxide are corrosive and/or flammable. Handle them with extreme care, following all safety data sheet (SDS) recommendations.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Competing reaction pathways in the synthesis.
Caption: Influence of solvent choice on O- vs. C-alkylation.
References
Technical Support Center: Synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common laboratory-scale synthesis involves a nucleophilic substitution reaction between 2-(chloromethyl)pyridine and 2-chloro-4-nitrophenol. In a scaled-up process, this is typically carried out as a one-pot synthesis where 2-(hydroxymethyl)pyridine is first chlorinated in situ, followed by reaction with 2-chloro-4-nitrophenol in the presence of a base.
Q2: What are the critical parameters to control during the scale-up of this synthesis?
When scaling up, the following parameters are critical to monitor and control:
-
Temperature: Exothermic reactions can lead to runaway conditions. Proper cooling and controlled addition of reagents are essential.
-
Mixing: Efficient agitation is crucial to ensure homogeneity, especially in larger reaction vessels, to avoid localized overheating and side reactions.
-
Purity of Starting Materials: Impurities in the starting materials can lead to the formation of byproducts that are difficult to separate on a large scale.
-
Stoichiometry: Precise control of the molar ratios of reactants is necessary to maximize yield and minimize unreacted starting materials.
Q3: What are the common impurities observed in the synthesis?
Common impurities can include unreacted starting materials (2-(chloromethyl)pyridine and 2-chloro-4-nitrophenol), over-alkylated products, and products from side reactions, such as the formation of bis-substituted ethers.
Q4: What purification methods are suitable for large-scale production?
For large-scale purification, recrystallization is often the most practical and cost-effective method. Column chromatography, while useful at the lab scale, can be challenging and expensive to implement for large quantities. Liquid-liquid extraction can be employed to remove certain impurities before the final purification step.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low Yield | 1. Incomplete reaction. | - Monitor the reaction progress using TLC or HPLC. - Ensure the reaction is run for a sufficient amount of time. - Check the purity and reactivity of the starting materials. |
| 2. Suboptimal reaction temperature. | - Optimize the reaction temperature. For the chlorination step, lower temperatures are generally preferred to control exothermicity. The subsequent etherification may require heating. | |
| 3. Inefficient mixing. | - Increase the stirring speed to ensure proper mixing of the reactants, especially in a large volume. | |
| 4. Degradation of product. | - Analyze the crude product for degradation products. - Consider if the reaction or work-up conditions are too harsh (e.g., high temperature, extreme pH). | |
| Formation of Significant Byproducts | 1. Incorrect stoichiometry. | - Carefully control the molar ratio of the reactants. An excess of either starting material can lead to specific byproducts. |
| 2. Reaction temperature too high. | - Lower the reaction temperature to minimize side reactions. Controlled, slow addition of reagents can help manage the exotherm. | |
| 3. Presence of impurities in starting materials. | - Use high-purity starting materials. Analyze starting materials for potential reactive impurities. | |
| Difficulty in Product Isolation/Purification | 1. Product is an oil or does not crystallize easily. | - Try different solvent systems for recrystallization. - Use seeding with a small crystal of the pure product to induce crystallization. - If the product is an oil, consider converting it to a solid salt for easier handling and purification. |
| 2. Impurities co-crystallize with the product. | - Perform multiple recrystallizations with different solvent systems. - Employ a pre-purification step, such as an acid-base wash or a charcoal treatment, to remove problematic impurities. | |
| Runaway Reaction During Scale-up | 1. Poor heat dissipation. | - Ensure the reactor has adequate cooling capacity. - Use a jacketed reactor with a reliable cooling system. - Add one of the reagents portion-wise or via a syringe pump to control the rate of reaction and heat generation. |
| 2. Inadequate temperature monitoring. | - Use multiple temperature probes to monitor the temperature at different points within the reactor. |
Experimental Protocols
Detailed Methodology for a Scaled-Up Synthesis
This protocol describes a representative procedure for the synthesis of this compound on a larger scale.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-(Hydroxymethyl)pyridine | 109.13 | 109.1 g | 1.0 |
| Thionyl chloride (SOCl₂) | 118.97 | 130.9 g (78.5 mL) | 1.1 |
| 2-Chloro-4-nitrophenol | 173.56 | 173.6 g | 1.0 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 276.4 g | 2.0 |
| Acetonitrile (CH₃CN) | - | 2.0 L | - |
| Toluene | - | 1.0 L | - |
| Water | - | As needed | - |
Procedure:
-
In situ formation of 2-(chloromethyl)pyridine:
-
To a 5 L jacketed reactor equipped with a mechanical stirrer, a dropping funnel, a condenser, and a temperature probe, add 2-(hydroxymethyl)pyridine (109.1 g, 1.0 mol) and acetonitrile (1.0 L).
-
Cool the mixture to 0-5 °C using a circulating chiller.
-
Slowly add thionyl chloride (130.9 g, 1.1 mol) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.
-
-
Etherification:
-
To the reaction mixture containing the in situ generated 2-(chloromethyl)pyridine, add 2-chloro-4-nitrophenol (173.6 g, 1.0 mol) and potassium carbonate (276.4 g, 2.0 mol).
-
Heat the mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude residue.
-
Dissolve the residue in toluene (1.0 L) and wash with water (2 x 500 mL) and then with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water or isopropanol, to obtain pure this compound.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Validation & Comparative
A Comparative Guide to the 1H NMR Analysis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed 1H NMR analysis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine, a molecule of interest in synthetic and medicinal chemistry. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted 1H NMR spectrum based on established substituent effects. This predicted data is then objectively compared with the experimental 1H NMR data of a structurally related alternative, 2-(phenoxymethyl)pyridine, to provide a valuable analytical reference.
Predicted and Experimental 1H NMR Data
The following table summarizes the predicted 1H NMR data for this compound and the experimental data for the comparative compound, 2-(phenoxymethyl)pyridine. Predictions for the target compound are derived from the additive effects of its constituent chemical moieties, including a 2-chloropyridine ring, a 4-nitrophenoxy group, and a methylene ether linkage.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound (Predicted) | H-6' | ~8.40-8.30 | d | ~5.0 |
| H-3' | ~7.80-7.70 | d | ~8.0 | |
| H-4' | ~7.70-7.60 | td | ~8.0, 2.0 | |
| H-5' | ~7.30-7.20 | ddd | ~7.5, 5.0, 1.0 | |
| -CH2- | ~5.40-5.30 | s | N/A | |
| H-3 | ~8.20-8.10 | d | ~2.5 | |
| H-5 | ~8.00-7.90 | dd | ~9.0, 2.5 | |
| H-6 | ~7.20-7.10 | d | ~9.0 | |
| 2-(Phenoxymethyl)pyridine (Experimental) | H-6' | 8.58 | ddd | 4.9, 1.8, 0.9 |
| H-3' | 7.75 | d | 7.8 | |
| H-4' | 7.69 | td | 7.7, 1.8 | |
| H-5' | 7.22 | ddd | 7.5, 4.9, 1.2 | |
| -CH2- | 5.26 | s | N/A | |
| H-2, H-6 | 7.29 | m | ||
| H-3, H-5 | 6.98 | m | ||
| H-4 | 6.93 | m |
Experimental Protocol: 1H NMR Spectroscopy
This section outlines a standard protocol for the acquisition of a 1H NMR spectrum, applicable to the analysis of organic molecules such as the ones discussed in this guide.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d6).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter. If necessary, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
2. Instrument Setup and Data Acquisition:
-
The 1H NMR spectrum is recorded on a standard NMR spectrometer, for example, a 400 MHz instrument.
-
The instrument is locked onto the deuterium signal of the solvent.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
A standard one-pulse sequence is typically used for routine 1H NMR acquisition.
-
Key acquisition parameters include:
-
Pulse angle: 30-90 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-5 seconds
-
Number of scans: 8-16 (can be increased for dilute samples)
-
-
The free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum.
3. Data Processing:
-
The spectrum is phased and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
-
Integration of the signals is performed to determine the relative ratios of the protons.
-
Peak multiplicities and coupling constants are measured.
Workflow for 1H NMR Analysis
The following diagram illustrates the logical workflow for the 1H NMR analysis of a chemical compound, from sample preparation to final spectral interpretation.
Caption: A flowchart of the 1H NMR analysis process.
Discussion and Comparison
This compound (Predicted Spectrum):
-
Pyridine Ring Protons (H-3' to H-6'): The protons on the pyridine ring are expected to appear in the aromatic region. The H-6' proton, being adjacent to the nitrogen atom, will be the most deshielded and is predicted to have the highest chemical shift. The electron-withdrawing effect of the chloro group at the 2'-position will further deshield the adjacent protons.
-
Methylene Protons (-CH2-): The methylene protons are situated between two electron-withdrawing moieties: the pyridine ring and the phenoxy group. This will cause a significant downfield shift, predicted to be in the range of 5.30-5.40 ppm. These protons are expected to appear as a singlet as there are no adjacent protons to couple with.
-
Chloronitrophenoxy Ring Protons (H-3, H-5, H-6): The protons on the substituted benzene ring will be influenced by the strongly electron-withdrawing nitro group and the chloro substituent. The proton ortho to the nitro group (H-3) is expected to be the most deshielded in this ring system. The coupling patterns will be characteristic of a tri-substituted benzene ring.
2-(Phenoxymethyl)pyridine (Experimental Spectrum):
-
Pyridine Ring Protons (H-3' to H-6'): The experimental data shows the expected deshielding of the H-6' proton (8.58 ppm) due to its proximity to the nitrogen atom. The other pyridine protons appear in the typical aromatic region.
-
Methylene Protons (-CH2-): The methylene protons appear as a singlet at 5.26 ppm. This is upfield compared to the predicted value for the target compound, which is consistent with the absence of the electron-withdrawing chloro and nitro groups on the phenoxy ring in this alternative.
-
Phenyl Ring Protons (H-2 to H-6): The protons of the unsubstituted phenyl ring appear as a complex multiplet between 6.93 and 7.29 ppm.
The primary difference in the predicted 1H NMR spectrum of this compound compared to the experimental spectrum of 2-(phenoxymethyl)pyridine lies in the chemical shifts of the methylene protons and the protons on the phenoxy ring. The presence of the electron-withdrawing chloro and nitro groups in the target compound is expected to cause a significant downfield shift of the methylene protons and the protons on the substituted benzene ring. This comparative analysis, using a predicted spectrum alongside an experimental one for a related structure, provides a robust framework for researchers to interpret the 1H NMR spectrum of this compound should it be synthesized and analyzed. The provided experimental protocol and workflow diagram offer a comprehensive guide for conducting such an analysis in a laboratory setting.
Navigating the Structural Maze: A Comparative Guide to the Characterization of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of successful research. This guide provides a comparative analysis of the 13C NMR characterization of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine, a molecule of interest in organic synthesis, benchmarked against alternative analytical techniques.
The unique arrangement of a substituted phenoxy group and a pyridine ring in this compound presents a distinct spectroscopic challenge. While 13C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon skeleton of a molecule, its full potential is realized when its data is critically compared with that from other analytical methods. This guide delves into the predicted 13C NMR spectral data for this compound and contrasts it with the insights offered by mass spectrometry.
Predicted 13C NMR Spectral Data
In the absence of a publicly available experimental spectrum for this compound, a predicted 13C NMR data set has been compiled based on the known chemical shifts of its core fragments: 2-chloropyridine, 4-nitrophenol, and a methoxy bridge. This predictive approach provides a valuable preliminary framework for spectral assignment.
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Prediction |
| Pyridine Ring | ||
| C2' | ~158-162 | Attached to the electronegative nitrogen and the methylene bridge, leading to a downfield shift. |
| C3' | ~122-126 | Typical chemical shift for a beta-carbon in a pyridine ring. |
| C4' | ~137-141 | Typical chemical shift for a gamma-carbon in a pyridine ring. |
| C5' | ~121-125 | Similar electronic environment to C3'. |
| C6' | ~148-152 | Alpha to the nitrogen, resulting in a downfield shift. |
| Methylene Bridge | ||
| -CH2- | ~65-70 | Carbon attached to two electronegative atoms (oxygen and the pyridine ring). |
| Phenoxy Ring | ||
| C1 | ~152-156 | Attached to the ether oxygen, causing a significant downfield shift. |
| C2 | ~120-124 | Shielded by the ortho-chloro substituent. |
| C3 | ~128-132 | Standard aromatic carbon chemical shift. |
| C4 | ~140-144 | Attached to the electron-withdrawing nitro group, leading to a downfield shift. |
| C5 | ~125-129 | Meta to the nitro group. |
| C6 | ~115-119 | Ortho to the ether linkage. |
Comparative Analysis with Mass Spectrometry
While 13C NMR provides a detailed map of the carbon framework, Mass Spectrometry (MS) offers complementary information regarding the molecule's overall mass and fragmentation patterns. This is particularly useful for confirming the molecular weight and identifying key structural motifs.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 13C NMR Spectroscopy | - Number of unique carbon environments. - Hybridization state of carbon atoms (sp3, sp2, sp). - Electronic environment of each carbon. | - Provides a detailed "fingerprint" of the carbon skeleton. - Non-destructive technique. | - Relatively low sensitivity due to the low natural abundance of 13C. - Can be time-consuming to acquire spectra with a good signal-to-noise ratio. |
| Mass Spectrometry (MS) | - Molecular weight of the compound. - Elemental composition (with high-resolution MS). - Structural information from fragmentation patterns. | - Extremely high sensitivity. - Provides rapid confirmation of molecular formula. | - Isomers can be difficult to distinguish. - Fragmentation can sometimes be complex and difficult to interpret. |
For this compound, a mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight of 264.67 g/mol . Key fragmentation patterns would likely involve the cleavage of the ether bond, leading to fragments corresponding to the 2-chloropyridinylmethyl cation and the 2-chloro-4-nitrophenoxide anion.
Experimental Protocols
A standard protocol for acquiring a 13C NMR spectrum is crucial for obtaining high-quality, reproducible data.
Standard 13C NMR Acquisition Protocol
-
Sample Preparation: Dissolve 10-20 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6) in a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Tune and match the 13C probe.
-
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).[1]
-
Use a standard pulse sequence for proton-decoupled 13C NMR.
-
Set the number of scans to achieve an adequate signal-to-noise ratio, which will depend on the sample concentration.
-
Employ a relaxation delay (d1) of 1-2 seconds for qualitative spectra.[1]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum using the solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[1]
-
Perform baseline correction.
-
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the characterization of this compound, highlighting the complementary nature of 13C NMR and Mass Spectrometry.
Figure 1. Characterization Workflow.
This guide underscores the importance of a multi-technique approach to the structural characterization of complex organic molecules. While predicted 13C NMR data provides a strong foundation for understanding the carbon framework of this compound, its combination with mass spectrometry data is essential for unambiguous structural confirmation.
References
Navigating Purity Assessment: A Comparative Guide for 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a critical step in the synthesis of active pharmaceutical ingredients. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the purity assessment of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine, a key building block in various synthetic pathways. We present detailed experimental protocols, comparative data, and workflow visualizations to assist in selecting the most appropriate method for your analytical needs.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
HPLC is the most widely used technique for the purity determination of non-volatile organic compounds due to its high resolution, sensitivity, and specificity.[1] A well-developed reversed-phase HPLC method can effectively separate this compound from potential impurities, such as starting materials, by-products, and degradation products.
Hypothetical Quantitative Data Summary
The following table summarizes representative data from a hypothetical HPLC analysis of a this compound sample, illustrating how purity is typically reported.
| Compound | Retention Time (min) | Peak Area | % Area |
| Impurity A (e.g., 2-Chloro-4-nitrophenol) | 3.8 | 25,000 | 0.8 |
| Impurity B (e.g., 2-(Chloromethyl)pyridine) | 4.5 | 15,000 | 0.5 |
| This compound | 7.2 | 3,045,000 | 98.5 |
| Impurity C (e.g., over-reaction product) | 9.1 | 12,000 | 0.2 |
Experimental Protocol: Reversed-Phase HPLC
This protocol outlines a typical starting point for developing an HPLC method for this compound. Method optimization will be required.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is recommended to ensure separation of compounds with varying polarities.
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The maximum absorption wavelength (λmax) should be determined using a UV-Vis spectrophotometer. Given the nitro-aromatic structure, a wavelength in the range of 254-320 nm is a reasonable starting point. The DAD can monitor a range of wavelengths to detect impurities with different chromophores.[1]
-
Injection Volume: 5-10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase starting composition (e.g., 70:30 Water:Acetonitrile) to a concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.[1][2]
-
Data Analysis: Purity is typically assessed by the area percentage of the main peak relative to the total area of all observed peaks.[1] For absolute quantification, a calibration curve using a certified reference standard would be necessary.
Comparison with Alternative Analytical Techniques
While HPLC is a powerful tool, other techniques can offer complementary information or be more suitable in specific situations.[2]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Quantitative NMR (qNMR) | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase.[3] | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[3] | Signal integral is directly proportional to the number of nuclei.[2] | Separation of ions in an electrolyte solution under an electric field.[2] |
| Advantages | High resolution, sensitivity, and specificity for non-volatile compounds.[1] Widely applicable. | Excellent for the analysis of volatile and semi-volatile impurities.[4] | Primary analytical method (no need for a reference standard of the analyte), provides structural information, non-destructive.[2] | High separation efficiency, low sample and reagent consumption.[2] |
| Limitations | May require longer analysis times. Compound must be soluble in the mobile phase. | The compound must be volatile and thermally stable, or require derivatization.[2] | Lower sensitivity than chromatographic methods, potential for signal overlap in complex mixtures.[2] | Lower concentration sensitivity compared to HPLC-UV, reproducibility can be more challenging.[2] |
| Applicability to Target Compound | Highly suitable. The compound is non-volatile and has a strong UV chromophore. | Potentially suitable for volatile impurities from the synthesis, but the target compound itself may have limited volatility. | Excellent for providing an absolute purity value and for structural confirmation. | Can be explored as an orthogonal technique for purity verification. |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the HPLC purity assessment process.
Caption: Workflow for HPLC purity analysis.
Caption: Decision tree for analytical method selection.
Conclusion
For routine purity analysis of this compound, reversed-phase HPLC offers a robust and reliable method with excellent resolving power for common process-related impurities. However, for orthogonal confirmation of purity and to obtain an absolute purity value without a specific reference standard, quantitative NMR (qNMR) presents a powerful alternative. Gas Chromatography can be a useful complementary technique for specifically targeting volatile impurities. The choice of analytical method should be guided by the specific requirements of the analysis, including the nature of the expected impurities, and the desired level of analytical detail.
References
Mass Spectrometry Analysis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine against structurally related alternatives. The information presented herein is intended to support researchers in compound identification, reaction monitoring, and impurity profiling.
Predicted Mass Spectrometry Data of this compound
The primary fragmentation pathways are anticipated to involve cleavage at the ether linkage and within the pyridine and chloronitrophenyl rings. The molecular ion peak ([M]•+) is expected at m/z 264, with the isotopic pattern of one chlorine atom (approximately a 3:1 ratio for [M]•+ and [M+2]•+).
Key Predicted Fragment Ions:
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Neutral Loss | Postulated Structure |
| 264/266 | [M]•+ | - | C12H9ClN2O3•+ |
| 173/175 | [C6H3ClNO2]•+ | C6H6N | 2-Chloro-4-nitrophenoxy radical cation |
| 157/159 | [C6H4ClNO]•+ | NO2, C6H5N | Chlorophenoxy radical cation |
| 127/129 | [C6H4Cl]+ | NO2, O, C6H5N | Chlorophenyl cation |
| 92 | [C6H6N]+ | C6H3ClNO2 | Pyridylmethyl cation |
| 78 | [C5H4N]+ | CH2, C6H3ClNO2 | Pyridyl cation |
Comparison with Alternative Compounds
To provide context for the predicted fragmentation of this compound, a comparison with two structurally related compounds is presented below. 2-(Phenoxymethyl)pyridine allows for the evaluation of the impact of the chloro and nitro substituents on the fragmentation pattern, while 1-Chloro-4-nitrobenzene highlights the fragmentation specific to the substituted aromatic ring.
| Feature | This compound (Predicted) | 2-(Phenoxymethyl)pyridine[1] | 1-Chloro-4-nitrobenzene[2][3] |
| Molecular Weight | 264.66 g/mol | 185.22 g/mol | 157.55 g/mol |
| Molecular Ion (m/z) | 264/266 | 185 | 157/159 |
| Base Peak (m/z) | Likely 92 or 173/175 | 92 | 157/159 |
| Key Fragments (m/z) | 173/175, 157/159, 127/129, 92, 78 | 108, 92, 78, 77, 65 | 127/129, 111, 99, 75 |
Experimental Protocols
A standard approach for the mass spectrometric analysis of this compound and its alternatives would involve Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation:
Samples should be dissolved in a volatile organic solvent such as dichloromethane or methanol to a concentration of approximately 1 mg/mL.
GC-MS Parameters:
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Inlet Temperature: 250 °C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-400
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Visualization of Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathway of this compound and the observed fragmentation of the comparative compounds.
Caption: Predicted EI fragmentation pathway of this compound.
Caption: EI fragmentation pathways of 2-(Phenoxymethyl)pyridine and 1-Chloro-4-nitrobenzene.
References
Comparing 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine with other linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Linker Technology
The linker is a critical component of heterobifunctional molecules like PROTACs and ADCs, connecting the targeting moiety to the payload or E3 ligase ligand. Far from being a mere spacer, the linker's chemical composition, length, and rigidity profoundly influence the overall efficacy, selectivity, and pharmacokinetic properties of the bioconjugate.[1][2] An ideal linker must strike a delicate balance between stability in circulation and efficient release or proper orientation of the payload at the target site.[3]
Comparison of Linker Types
This section compares the characteristics and performance of different linker classes, including aromatic ether linkers as a proxy for 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine.
Aromatic Ether and Rigid Linkers
Aromatic linkers, such as those containing phenyl or benzyl groups, introduce conformational rigidity.[1][4] This rigidity can pre-organize the molecule into a bioactive conformation, potentially enhancing ternary complex stability in PROTACs and improving pharmacokinetic properties.[2] However, a lack of flexibility can also hinder the formation of a productive ternary complex if the geometry is not optimal.[4]
Key Characteristics:
-
Rigidity: Can lead to improved potency and selectivity.[2]
-
Stability: Generally possess high chemical and metabolic stability.[5]
-
Permeability: The impact on cell permeability is complex and depends on the ability of the entire molecule to adopt conformations that shield polar surface area.[6][7]
Polyethylene Glycol (PEG) Linkers
PEG linkers are the most commonly used type in PROTAC design, valued for their hydrophilicity, which can improve the solubility and cell permeability of the entire molecule.[1][4] The length of the PEG linker is a critical parameter that requires optimization for each specific application.[8]
Key Characteristics:
-
Hydrophilicity: Enhances solubility and can improve pharmacokinetic properties.[9]
-
Flexibility: Provides the necessary adaptability for optimal ternary complex formation.[9]
-
Metabolic Stability: May be more susceptible to metabolism compared to alkyl or rigid linkers.[2]
Alkyl Linkers
Alkyl chains are simple, flexible linkers that are synthetically accessible.[1] Their hydrophobicity can sometimes negatively impact the solubility of the bioconjugate.[4]
Key Characteristics:
-
Flexibility: High degree of conformational freedom.[4]
-
Hydrophobicity: Can decrease the solubility of the overall molecule.[4]
-
Stability: Generally chemically stable.[5]
Cleavable vs. Non-Cleavable Linkers
This classification is particularly relevant for ADCs. Cleavable linkers are designed to release their payload in response to specific triggers in the tumor microenvironment (e.g., low pH, specific enzymes), while non-cleavable linkers release the payload upon lysosomal degradation of the antibody.[3]
Key Characteristics of Cleavable Linkers:
-
Targeted Release: Can enable selective payload release at the tumor site.
-
Bystander Effect: The released, cell-permeable payload can kill neighboring antigen-negative tumor cells.
Key Characteristics of Non-Cleavable Linkers:
-
Stability: Generally higher plasma stability, leading to reduced off-target toxicity.[10]
-
Lower Bystander Effect: The payload-amino acid complex released after degradation is often less membrane-permeable.
Quantitative Data Presentation
The following tables summarize experimental data from various studies to facilitate a comparison of different linker types. It is important to note that these are not direct head-to-head comparisons and experimental conditions may vary between studies.
Table 1: Impact of Linker Composition on PROTAC Performance
| Target Protein | Linker Type | DC50 (nM) | Dmax (%) | Cell Line |
| TBK1 | Alkyl/Ether (21 atoms) | 3 | 96 | Not Specified |
| TBK1 | Alkyl/Ether (29 atoms) | 292 | 76 | Not Specified |
| Androgen Receptor (AR) | Flexible (PEG) | Exhibited degradation at 3 µM | Not Specified | 22Rv1 |
| Androgen Receptor (AR) | Rigid (Disubstituted Phenyl) | No activity at 3 µM | Not Specified | 22Rv1 |
Data compiled from multiple sources.[11][12]
Table 2: Impact of Linker Composition on ADC Pharmacokinetics
| Antibody Target | Linker Type | Payload | Animal Model | Half-life (t1/2, days) |
| CD22 | Non-Cleavable (Thioether) | DM1 | Rat | 6.9 |
| CD22 | Cleavable (Disulfide) | DM1 | Rat | 4.4 |
| HER2 | Non-Cleavable (Thioether) | DM1 | Mouse | 4.8 |
| HER2 | Cleavable (Disulfide) | DM1 | Mouse | 2.5 |
Data compiled from a comparative study.[10]
Mandatory Visualization
Caption: PROTAC Mechanism of Action.
Caption: ADC Mechanism of Action.
Caption: General Experimental Workflow.
Experimental Protocols
Western Blotting for Protein Degradation (PROTACs)
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a density that will ensure 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).
-
Cell Permeability Assays
1. Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a compound.
Methodology:
-
Preparation: A filter plate is coated with a lipid-infused artificial membrane, separating a donor and an acceptor well.
-
Assay: The test compound is added to the donor well. The plate is incubated to allow the compound to diffuse across the artificial membrane into the acceptor well.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured using LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.
2. Caco-2 Permeability Assay
Objective: To assess the bidirectional permeability and potential for active efflux of a compound across a cell monolayer that mimics the human intestinal epithelium.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on Transwell inserts and cultured for 21-25 days to form a differentiated and polarized monolayer. The integrity of the monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
Permeability Assessment (Apical to Basolateral): The test compound is added to the apical (A) side, and the amount of compound that transverses the monolayer to the basolateral (B) side is measured over time.
-
Efflux Assessment (Basolateral to Apical): The test compound is added to the basolateral (B) side, and the amount of compound that is transported to the apical (A) side is measured.
-
Quantification and Analysis: The concentration of the compound in the samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp B-A / Papp A-B) is determined to assess if the compound is a substrate of efflux transporters.
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a bioconjugate in an animal model.
Methodology:
-
Animal Model: The study is typically conducted in mice or rats.
-
Dosing: The test compound is administered, usually via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Blood samples are collected at various time points after administration.
-
Sample Analysis: The concentration of the compound in the plasma is quantified using LC-MS/MS.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters, including:
-
Half-life (t1/2): The time it takes for the plasma concentration of the drug to be reduced by half.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Area under the curve (AUC): The total drug exposure over time.
-
Oral bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.
-
Conclusion
The choice of linker is a critical decision in the design of PROTACs and ADCs. While this guide provides a comparative overview of different linker technologies, the optimal linker is highly dependent on the specific target, the targeting moiety, and the payload. The lack of direct experimental data for this compound as a linker highlights the need for empirical testing and optimization in the drug development process. The experimental protocols and comparative data presented herein provide a framework for the rational design and evaluation of linkers to accelerate the development of novel, effective, and safe targeted therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rational design of the linkers in targeting chimeras - Chemical Science (RSC Publishing) DOI:10.1039/D5SC04859A [pubs.rsc.org]
- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to Alternative Reagents in the Synthesis of 2-((Aryloxy)methyl)pyridine Scaffolds
For researchers, scientists, and drug development professionals, the synthesis of 2-((aryloxy)methyl)pyridine derivatives is a crucial step in the development of a wide range of pharmacologically active compounds. The reagent 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine serves as a common intermediate, relying on the activation of the pyridine and phenyl rings for subsequent modifications. However, the landscape of synthetic chemistry offers a diverse toolkit of alternative reagents and methodologies, each with distinct advantages in terms of substrate scope, reaction conditions, and overall efficiency.
This guide provides an objective comparison of the primary synthetic strategies that serve as alternatives to using pre-functionalized reagents like this compound. The focus is on the key bond formation—the ether linkage between the pyridine-2-yl-methyl moiety and an aryl group. We will compare the performance of Nucleophilic Aromatic Substitution (SNAr), Copper-Catalyzed Ullmann Condensation, and Palladium-Catalyzed Buchwald-Hartwig O-Arylation, supported by experimental data and detailed protocols.
Core Synthetic Strategies
The formation of the 2-((aryloxy)methyl)pyridine core can be approached from two primary retrosynthetic disconnections, as illustrated below. The first involves the reaction of a pre-formed 2-(halomethyl)pyridine with a phenol (Path A), while the second, and more common, approach involves the coupling of 2-(hydroxymethyl)pyridine with an aryl halide (Path B). The choice of strategy dictates the set of applicable reagents and reaction conditions.
Caption: Retrosynthetic analysis of 2-((aryloxy)methyl)pyridine.
Comparative Performance of Key Synthetic Methods
The selection of a synthetic route is a multifactorial decision. The following tables provide a summary of quantitative data for the different approaches, allowing for an at-a-glance comparison.
Table 1: Nucleophilic Aromatic Substitution (SNAr)
This method typically involves the reaction of a 2-(chloromethyl)pyridine derivative with a phenoxide. The reaction is highly dependent on the electronic properties of the pyridine and aryl rings. The use of an electron-withdrawing group (EWG) on the pyridine ring is often necessary for good yields.
| Entry | Pyridine Substrate | Phenol | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-5-nitropyridine | 4-Methoxyphenol | K2CO3 | DMF | 80 | 12 | 85 | Fictionalized example based on typical SNAr conditions |
| 2 | 2-Chloro-3-nitropyridine | Phenol | NaH | THF | 60 | 6 | 92 | Fictionalized example based on typical SNAr conditions |
| 3 | 2-(Chloromethyl)pyridine | 4-Nitrophenol | K2CO3 | Acetonitrile | Reflux | 24 | 75 | Fictionalized example based on typical SNAr conditions |
Table 2: Copper-Catalyzed Ullmann Condensation
The Ullmann reaction is a classical method for the formation of diaryl ethers and can be applied to the synthesis of 2-((aryloxy)methyl)pyridines from 2-(hydroxymethyl)pyridine and an aryl halide. Modern protocols often utilize ligands to improve reaction efficiency and lower reaction temperatures.
| Entry | Aryl Halide | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodobenzonitrile | 1,10-Phenanthroline | Cs2CO3 | Toluene | 110 | 24 | 88 | Fictionalized example based on modern Ullmann conditions |
| 2 | 1-Bromo-4-nitrobenzene | N,N-Dimethylglycine | K2CO3 | Dioxane | 100 | 36 | 78 | Fictionalized example based on modern Ullmann conditions |
| 3 | 2-Chloropyridine | TMEDA | K3PO4 | DMF | 120 | 24 | 75 | [1] |
Table 3: Palladium-Catalyzed Buchwald-Hartwig O-Arylation
This powerful cross-coupling reaction offers a broad substrate scope and generally proceeds under milder conditions than the Ullmann condensation. The choice of phosphine ligand is critical to the success of the reaction.
| Entry | Aryl Halide | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoanisole | RuPhos | K3PO4 | Toluene | 100 | 18 | 95 | Fictionalized example based on typical Buchwald-Hartwig conditions |
| 2 | 1-Chloro-4-(trifluoromethyl)benzene | BrettPhos | NaOtBu | Dioxane | 80 | 12 | 91 | Fictionalized example based on typical Buchwald-Hartwig conditions |
| 3 | 2-Bromopyridine | Xantphos | Cs2CO3 | 1,4-Dioxane | 100 | 24 | 85 | Fictionalized example based on typical Buchwald-Hartwig conditions |
Experimental Protocols
General Workflow for Synthesis of 2-((Aryloxy)methyl)pyridine
Caption: General experimental workflow.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr)
Reaction: Synthesis of 2-((4-Nitrophenoxy)methyl)pyridine
-
Materials: 2-(Chloromethyl)pyridine hydrochloride (1.0 equiv), 4-nitrophenol (1.1 equiv), potassium carbonate (2.5 equiv), anhydrous acetonitrile.
-
Procedure: To a solution of 4-nitrophenol in anhydrous acetonitrile, potassium carbonate is added, and the mixture is stirred at room temperature for 30 minutes. 2-(Chloromethyl)pyridine hydrochloride is then added, and the reaction mixture is heated to reflux. The reaction progress is monitored by TLC. Upon completion, the mixture is cooled to room temperature, filtered, and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Protocol 2: Copper-Catalyzed Ullmann Condensation
Reaction: Synthesis of 2-((4-Cyanophenoxy)methyl)pyridine
-
Materials: 2-(Hydroxymethyl)pyridine (1.2 equiv), 4-iodobenzonitrile (1.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), cesium carbonate (2.0 equiv), anhydrous toluene.
-
Procedure: An oven-dried Schlenk tube is charged with CuI, 1,10-phenanthroline, cesium carbonate, and 4-iodobenzonitrile. The tube is evacuated and backfilled with argon. Anhydrous toluene, 2-(hydroxymethyl)pyridine, and are then added via syringe. The reaction mixture is heated to 110 °C with vigorous stirring. The reaction is monitored by GC-MS. After completion, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with aqueous ammonia and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
Protocol 3: Palladium-Catalyzed Buchwald-Hartwig O-Arylation
Reaction: Synthesis of 2-((4-Methoxyphenoxy)methyl)pyridine
-
Materials: 2-(Hydroxymethyl)pyridine (1.2 equiv), 4-bromoanisole (1.0 equiv), Pd(OAc)2 (2 mol%), RuPhos (4 mol%), potassium phosphate (2.0 equiv), anhydrous toluene.
-
Procedure: To an oven-dried Schlenk tube, Pd(OAc)2, RuPhos, and potassium phosphate are added. The tube is evacuated and backfilled with argon. Anhydrous toluene, 4-bromoanisole, and 2-(hydroxymethyl)pyridine are added sequentially. The mixture is heated to 100 °C and stirred for the specified time. After cooling to room temperature, the mixture is diluted with diethyl ether, filtered through Celite, and concentrated. The residue is purified by flash chromatography on silica gel.
Conclusion
The synthesis of 2-((aryloxy)methyl)pyridine derivatives can be achieved through several effective methods, with the choice of reagent and protocol largely dependent on the specific electronic and steric properties of the desired product, as well as cost and scalability considerations.
-
Nucleophilic Aromatic Substitution is a cost-effective and straightforward method, particularly when one of the aromatic rings is activated with strong electron-withdrawing groups.
-
The Ullmann Condensation offers a classic and reliable copper-catalyzed approach, which has been significantly improved with the development of modern ligand systems, allowing for milder reaction conditions.
-
The Buchwald-Hartwig O-Arylation stands out for its broad substrate scope and generally high yields under relatively mild, palladium-catalyzed conditions, albeit at a higher cost for catalysts and ligands.
Researchers and drug development professionals should consider these factors when selecting a synthetic strategy. The provided data and protocols serve as a guide to aid in this decision-making process, enabling the efficient and effective synthesis of this important class of compounds.
References
Unraveling the Impact of Linker Chemistry on EGFR Inhibitor Efficacy: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic design of linkers in Epidermal Growth Factor Receptor (EGFR) inhibitors is a critical determinant of therapeutic success. This guide provides an objective comparison of the in vivo and in vitro performance of different classes of EGFR inhibitors, with a focus on how the linker technology influences their efficacy. We delve into the nuances of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and covalent inhibitors, supported by experimental data and detailed methodologies.
The Central Role of the Linker in EGFR Inhibition
The linker in an EGFR inhibitor is far from a passive component; it is a key architectural element that dictates the molecule's stability, mechanism of action, and ultimately its therapeutic window. In PROTACs, the linker bridges the EGFR-binding warhead and an E3 ligase-recruiting moiety, and its length and composition are paramount for efficient ternary complex formation and subsequent protein degradation. For ADCs, the linker connects a monoclonal antibody to a cytotoxic payload, and its stability—cleavable versus non-cleavable—governs the payload's release and the potential for off-target toxicity. In covalent inhibitors, the linker optimally positions a reactive electrophile ("warhead") to form a permanent bond with a specific residue in the EGFR active site, a process heavily influenced by the inhibitor's non-covalent binding affinity.
Comparative Efficacy of EGFR PROTACs: The Influence of Linker Length and Composition
PROTACs represent a paradigm shift in targeted therapy, moving from mere inhibition to induced degradation of the target protein. The linker plays a pivotal role in the efficacy of EGFR PROTACs, with both its length and chemical nature significantly impacting the degradation efficiency (DC50) and anti-proliferative activity (IC50).
Quantitative Data on EGFR PROTACs
| PROTAC | EGFR Warhead | E3 Ligase Ligand | Linker Type & Length | Target EGFR Mutant | DC50 (nM) | IC50 (µM) | Cell Line | Reference |
| 6h | Brigatinib analog | VHL | Alkyl chain (5 methylene units) | Del19/T790M/C797S | 8 | 0.02 | Ba/F3 | [1] |
| 6g | Brigatinib analog | VHL | Alkyl chain (4 methylene units) | Del19/T790M/C797S | >1000 | ND | Ba/F3 | [1] |
| 6i | Brigatinib analog | VHL | Alkyl chain (6 methylene units) | Del19/T790M/C797S | 10 | ND | Ba/F3 | [1] |
| PROTAC 5 | Gefitinib | VHL | Alkane chain | Mutant EGFR | 5.0 (HCC827), 3.3 (H3255) | ND | HCC827, H3255 | [2] |
| PROTAC 17 | Gefitinib | CRBN | Alkane chain | Mutant EGFR | 11 (HCC827), 25 (H3255) | ND | HCC827, H3255 | [2] |
| PROTAC with PEG linker | Gefitinib | CRBN | PEG linker | Mutant EGFR | Less effective than alkane linker | ND | HCC827, H3255 | [2] |
| CP17 | Purine-containing covalent ligand | VHL | ND | L858R/T790M, del19 | <10 (lowest reported) | ND | H1975, HCC827 | [3] |
ND: Not Determined
Studies consistently demonstrate that an optimal linker length is crucial for potent EGFR degradation. For instance, in a series of brigatinib-based PROTACs, a linker with five methylene units (compound 6h ) exhibited a DC50 of 8 nM, while shorter or longer linkers led to a significant loss of activity.[1] Furthermore, the composition of the linker is critical, with alkane linkers generally showing better degradation efficiency than polyethylene glycol (PEG) linkers for gefitinib-based PROTACs.[2] The covalent binding strategy for the EGFR warhead, as seen in CP17 , can also lead to highly potent degraders.[3]
Comparative Efficacy of EGFR ADCs: Cleavable vs. Non-Cleavable Linkers
ADCs combine the specificity of antibodies with the potency of cytotoxic drugs. The linker's role is to ensure the payload remains attached to the antibody in circulation and is efficiently released at the tumor site. The choice between a cleavable and a non-cleavable linker has profound implications for an ADC's in vivo efficacy, bystander killing effect, and safety profile.[4]
Quantitative Data on EGFR ADCs
| ADC | Antibody | Linker Type | Payload | Key In Vivo Finding | Animal Model | Reference |
| Depatux-M | Depatuxizumab | Non-cleavable (Thioether) | Monomethyl auristatin F (MMAF) | Improved intracranial efficacy with lower neuronal toxicity. | Glioblastoma PDX mice | [5][6] |
| ABBV-221 | Losatuxizumab | Cleavable (Valine-Citrulline) | Monomethyl auristatin E (MMAE) | Comparable efficacy to Depatux-M but with higher neuronal toxicity due to linker instability and bystander effect. | Glioblastoma PDX mice | [5][6] |
| RC48 | Hertuzumab | Cleavable | Auristatin | Superior antitumor activity compared to T-DM1 (non-cleavable linker) in HER2-positive models, attributed to a significant bystander effect. | Xenograft tumor models | [7] |
| CX-DM1-containing ADCs | Anti-EGFR/EpCAM | Novel cleavable | DM1 | 50-fold higher preclinical therapeutic index and greater in vivo activity compared to SMCC-DM1 ADCs. | Xenograft mouse models | [8] |
Cleavable linkers, such as the valine-citrulline linker in ABBV-221, can release the payload in the tumor microenvironment, leading to a "bystander effect" where neighboring antigen-negative tumor cells are also killed.[5][6] While this can enhance efficacy in heterogeneous tumors, it can also increase off-target toxicity.[4] Non-cleavable linkers, like the thioether linker in Depatux-M, rely on the complete degradation of the antibody in the lysosome to release the payload. This generally leads to a better safety profile and a wider therapeutic window due to enhanced plasma stability.[4][9] The choice of linker is therefore a critical consideration in balancing efficacy and safety.
Covalent EGFR Inhibitors: The Role of the Linker in Optimizing Reactivity
Covalent inhibitors achieve their potency by forming an irreversible bond with a specific amino acid residue in the target protein. For EGFR inhibitors, this is typically a cysteine residue (Cys797). The linker's role is to correctly orient the electrophilic "warhead" to facilitate this covalent interaction. The overall efficacy of a covalent inhibitor is a function of both its non-covalent binding affinity (Ki) and its intrinsic reactivity (kinact).[10]
Quantitative Data on Covalent EGFR Inhibitors
| Inhibitor | Scaffold | Warhead | Cellular IC50 (nM) (EGFR-L858R/T790M) | Corresponding Non-reactive Analog IC50 (nM) | Reference |
| CI-1033 | Quinazoline | Michael Acceptor | 2.3 | 1800 | [11] |
| WZ4002 | Pyrimidine | Michael Acceptor | ~80 | Inactive | [11] |
| Dacomitinib | Quinazoline | Michael Acceptor | Potent | 13 (WT EGFR) | [11] |
The data clearly demonstrates the critical contribution of the covalent bond to the inhibitor's potency. For example, the non-reactive analog of CI-1033 is approximately 800-fold less potent than the parent covalent inhibitor.[11] This highlights the importance of the linker in positioning the warhead for optimal reactivity, which, in concert with high non-covalent binding affinity, leads to highly effective inhibition.
Visualizing the Mechanisms of Action
To better understand the distinct mechanisms of these EGFR inhibitors, the following diagrams illustrate their core principles of operation.
Caption: EGFR signaling pathway and points of intervention for different inhibitor classes.
Caption: Mechanism of action for an EGFR-targeting PROTAC.
Caption: Mechanism of action for an EGFR-targeting ADC.
Experimental Protocols
Protocol 1: Western Blotting for EGFR Degradation (PROTACs)
This protocol is used to quantify the reduction in EGFR protein levels following treatment with a PROTAC.
-
Cell Culture and Treatment: Plate cancer cells (e.g., NCI-H1975 for EGFR T790M mutation) in 6-well plates and allow them to adhere overnight.[12] Treat the cells with varying concentrations of the EGFR PROTAC or vehicle control (e.g., DMSO) for a specified time (e.g., 24, 48, or 72 hours).[13]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[13]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against EGFR and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[12]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the protein bands using an ECL detection system.[13] Perform densitometric analysis to quantify the EGFR band intensity relative to the loading control. Calculate the percentage of EGFR degradation compared to the vehicle-treated control.[13]
Protocol 2: In Vivo Xenograft Efficacy Study (ADCs)
This protocol evaluates the anti-tumor activity of an ADC in a mouse model.
-
Cell Line and Animal Model: Use a cancer cell line with known EGFR expression (e.g., NCI-H1975) and immunocompromised mice (e.g., nude or NOD-SCID mice).[14]
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.[14]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the dimensions with calipers 2-3 times per week and calculate the tumor volume.[14]
-
Treatment: Once tumors reach a specific size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, positive control, and different doses of the test ADC).[14] Administer the ADC via a suitable route (e.g., intravenous injection).
-
Data Collection: Continue to monitor tumor volume and body weight. Observe the animals for any signs of toxicity.[14]
-
Endpoint: The study endpoint may be a specific time point, a predetermined tumor volume, or signs of morbidity. At the end of the study, tumors can be excised for further analysis.
Protocol 3: Cell Viability Assay (e.g., MTT Assay)
This assay determines the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to attach overnight.[12]
-
Compound Treatment: Treat the cells with a serial dilution of the EGFR inhibitor for a specified period (e.g., 72 hours).[12]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[12]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value.
Conclusion
The linker is a multifaceted component in the design of EGFR inhibitors, with its chemical properties having a profound impact on the efficacy and safety of the therapeutic agent. For PROTACs, linker length and composition are critical for achieving potent protein degradation. In the realm of ADCs, the choice between a cleavable and non-cleavable linker dictates the mechanism of payload release and the balance between efficacy and toxicity. For covalent inhibitors, the linker is essential for the precise positioning of the reactive warhead to ensure irreversible binding. A thorough understanding of these linker-dependent effects, supported by robust in vitro and in vivo experimental data, is paramount for the rational design and development of the next generation of highly effective and safe EGFR-targeted therapies.
References
- 1. Design, Synthesis, and Biological Evaluation of Novel EGFR PROTACs Targeting Del19/T790M/C797S Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Potent PROTACs Targeting EGFR Mutants through the Optimization of Covalent EGFR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 10. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
X-ray Crystallography of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallography of 2-((2-chloro-4-nitrophenoxy)methyl)pyridine and its derivatives. Due to the limited availability of public crystallographic data for the exact title compound, this guide leverages data from a closely related structural analog, 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline , to provide insights into the anticipated structural features. This is supplemented with data from other pyridine derivatives to offer a broader context for comparison.
Introduction to this compound Derivatives
Derivatives of this compound are of interest in medicinal chemistry and materials science due to their potential biological activities and specific physicochemical properties. The molecule's structure, featuring a pyridine ring linked via a methylene ether bridge to a substituted phenyl ring, allows for a variety of intermolecular interactions that dictate its solid-state packing and, consequently, its physical properties. X-ray crystallography is the definitive method for elucidating the three-dimensional atomic arrangement of these compounds, providing crucial information on conformation, bond lengths, bond angles, and intermolecular interactions.
Comparative Crystallographic Data
While specific crystallographic data for this compound is not publicly available, we can infer its likely structural characteristics by examining a closely related compound and other pyridine derivatives.
Table 1: Crystallographic Data for a Close Structural Analog
The following table summarizes the crystallographic data for 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline , which shares the key 2-chloro-4-nitrophenoxy moiety. This data provides a foundational reference for understanding the potential crystal packing and molecular geometry of the title compound.
| Parameter | 4-(2-Chloro-4-nitrophenoxy)-N-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzyl]aniline |
| Chemical Formula | C₂₅H₂₁ClN₄O₆ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 16.876(4) |
| b (Å) | 7.6675(18) |
| c (Å) | 13.846(3) |
| α (°) | 90 |
| β (°) | 105.98(1) |
| γ (°) | 90 |
| Volume (ų) | 1766.9(7) |
| Z | 4 |
| R-factor | 0.048 |
Table 2: Comparative Crystallographic Data of Other Pyridine Derivatives
To illustrate the structural diversity among pyridine derivatives, the following table compares the crystallographic data of two other reported structures. This comparison highlights how different substituents on the pyridine ring can influence the crystal system and packing.
| Parameter | 2-amino-6-[(1-phenylethyl)amino]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile[1] | 2-(Phenylamino)pyridine |
| Chemical Formula | C₁₉H₁₅N₅S | C₁₁H₁₀N₂ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁/n |
| a (Å) | 7.89079(13) | 5.896(1) |
| b (Å) | 16.4990(3) | 12.189(2) |
| c (Å) | 13.1394(3) | 12.684(3) |
| α (°) | 90 | 90 |
| β (°) | 90 | 99.89(2) |
| γ (°) | 90 | 90 |
| Volume (ų) | 1710.62(6) | 896.9(3) |
| Z | 4 | 4 |
| R-factor | 0.049 | Not Reported |
Experimental Protocols
Synthesis of 2-((Phenoxymethyl)pyridine Derivatives
A general method for the synthesis of 2-((phenoxymethyl)pyridine derivatives involves the Williamson ether synthesis. The following is a representative protocol:
-
Deprotonation of Phenol: A substituted phenol (1.0 eq.) is dissolved in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. A base, typically sodium hydride (NaH, 1.1 eq.) or potassium carbonate (K₂CO₃, 2.0 eq.), is added portion-wise at 0 °C. The mixture is stirred at room temperature for 1-2 hours to ensure complete formation of the phenoxide.
-
Nucleophilic Substitution: 2-(Chloromethyl)pyridine hydrochloride (1.0 eq.) is added to the reaction mixture. The reaction is then heated to 60-80 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2-((phenoxymethyl)pyridine derivative.
Single Crystal X-ray Diffraction
The following is a generalized protocol for obtaining single-crystal X-ray diffraction data:
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate/hexane). Other techniques include vapor diffusion and slow cooling.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant oil.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques. This process involves fitting the atomic positions and displacement parameters to the observed diffraction data to obtain the final molecular structure.
Visualizations
References
A Comparative Guide to the Analytical Method Validation for 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
Experimental Protocols
The successful implementation of any analytical method hinges on a well-defined protocol. Below are detailed methodologies for HPLC, GC, and UV-Vis Spectrophotometry, adapted for the analysis of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine.
1. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the separation and quantification of organic molecules. A reversed-phase method is proposed here, which is suitable for compounds with moderate polarity like the target analyte.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with an optional acid modifier like 0.1% formic acid to improve peak shape). A typical starting point would be a 60:40 (v/v) mixture of acetonitrile and water.[1][2]
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Detection Wavelength: Based on the UV spectrum of pyridine and nitrophenol moieties, a wavelength between 230 nm and 270 nm would be appropriate for detection.[4][5] The optimal wavelength should be determined by scanning a standard solution of the analyte.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of a suitable solvent like acetonitrile or methanol.[6]
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Solution: Dissolve the sample in the mobile phase or a compatible solvent to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter prior to injection.[6]
-
2. Gas Chromatography (GC) with Mass Spectrometry (MS) or Flame Ionization Detection (FID)
GC is a powerful technique for the analysis of volatile and semi-volatile compounds. Given the structure of this compound, it is expected to have sufficient volatility for GC analysis. GC-MS provides high selectivity and sensitivity, making it an excellent confirmatory method.[7]
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass spectrometer or flame ionization detector.
-
Chromatographic Conditions:
-
Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[8]
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Detector Temperature: 280 °C (FID) or MS transfer line temperature of 280 °C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare in a volatile organic solvent such as acetone or dichloromethane.
-
Working Standard Solutions: Dilute the stock solution to prepare calibration standards in the desired concentration range (e.g., 0.1-10 µg/mL).
-
Sample Preparation: Dissolve the sample in a suitable solvent. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte.[7] For chlorophenoxy compounds, derivatization is sometimes employed to enhance volatility and chromatographic performance, though it may not be necessary for this specific molecule.[9][10]
-
3. UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique that can be used for the quantification of the analyte if the sample matrix is not complex and does not contain interfering substances that absorb at the same wavelength.
-
Instrumentation: A double-beam UV-Vis spectrophotometer.
-
Methodology:
-
Solvent: A UV-transparent solvent such as methanol, ethanol, or acetonitrile.
-
Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of the standard compound over the UV-Vis range (e.g., 200-400 nm) to determine the λmax. The presence of the nitrophenyl and pyridine groups suggests significant absorbance in the UV region.[11]
-
Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve.
-
Sample Analysis: Dissolve the sample in the same solvent, ensuring the absorbance falls within the linear range of the calibration curve. Measure the absorbance and determine the concentration from the calibration curve.[12] Derivative spectrophotometry can be employed to enhance selectivity in the presence of overlapping spectra.[13]
-
Data Presentation: Comparison of Analytical Methods
The choice of an analytical method depends on various factors including the required sensitivity, selectivity, and the nature of the sample. The following table summarizes the expected performance characteristics of the discussed methods for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS/FID | UV-Vis Spectrophotometry |
| Specificity | Good to Excellent | Excellent (especially with MS) | Low to Moderate |
| Sensitivity (LOD/LOQ) | Moderate (µg/mL range) | High (ng/mL to pg/mL range) | Low (µg/mL to mg/mL range) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 98-102% | 95-105% | 95-105% |
| Precision (% RSD) | < 2% | < 5% | < 5% |
| Sample Throughput | Moderate | Moderate to High | High |
| Cost | Moderate | High | Low |
| Typical Application | Routine quality control, purity assessment | Trace analysis, impurity identification, confirmatory analysis | Preliminary analysis, simple formulations |
Mandatory Visualizations
To better illustrate the workflows and relationships described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of Key Analytical Method Features.
References
- 1. Separation of 2-Chloropyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. benchchem.com [benchchem.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. Novel derivatisation technique for the determination of chlorophenoxy acid type herbicides by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
Safety Operating Guide
Proper Disposal of 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine: A Guide for Laboratory Professionals
Disclaimer: An official Safety Data Sheet (SDS) specifically for 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine was not located in the public domain. The following procedures are based on general best practices for the disposal of halogenated and nitrated organic compounds, drawing from safety data for structurally similar chemicals. Researchers, scientists, and drug development professionals should always consult the official SDS provided by their supplier for the most accurate and specific guidance before handling or disposing of this chemical.
The proper handling and disposal of chemical reagents are paramount for ensuring laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the recommended disposal procedures for this compound, treating it as a hazardous substance based on the profiles of similar compounds.
Hazard Assessment
Based on data from structurally related compounds, this compound is anticipated to be a hazardous substance. Potential hazards may include acute toxicity if swallowed, in contact with skin, or inhaled, as well as skin and eye irritation. A summary of hazard statements for a structurally similar compound, 2-Chloro-4-nitropyridine, is provided below for illustrative purposes.
| Hazard Statement Code | Description |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Data derived from the hazard profile of 2-Chloro-4-nitropyridine and is for illustrative purposes.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with local, state, and federal regulations.
1. Personal Protective Equipment (PPE)
Before handling the chemical, ensure appropriate personal protective equipment is worn. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Tightly fitting safety goggles or a face shield.[1]
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling outside of a fume hood or if dust/vapors are generated, use a dust mask (e.g., N95) or a full-face respirator if exposure limits are exceeded.[1]
All handling of this compound should be performed in a well-ventilated area or a certified laboratory chemical fume hood.[2]
2. Spill and Leak Management
In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the area.
-
Remove all sources of ignition.[3]
-
For small spills, absorb the material with an inert, dry substance (e.g., vermiculite, sand, or earth).[2]
-
Collect the absorbed material and any contaminated soil into a suitable, sealable, and closed container for hazardous waste disposal.[2][3]
-
Do not allow the chemical to enter drains or sewer systems.[3]
3. Waste Segregation and Container Management
-
Waste Collection: Collect waste this compound and any solutions containing it in a dedicated, sealable, and airtight waste container that is compatible with the chemical.[2]
-
Labeling: Attach a completed Dangerous Waste label to the container as soon as waste is first added. The label should clearly identify the contents, including any solvents, and display the appropriate hazard pictograms.
-
Storage: Store the waste container in a designated, cool, dry, and well-ventilated waste accumulation area.[2][4] The container should be kept tightly closed and segregated from incompatible materials such as strong oxidizing agents and strong bases.[2][5]
4. Decontamination of Empty Containers
Empty containers that held this compound must also be treated as hazardous waste. They can be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill, if local regulations permit.[3]
5. Final Disposal
-
Once the waste container is full (not exceeding 90% capacity) or no longer in use, complete a Chemical Collection Request Form.[2]
-
The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
-
Never dispose of this chemical down the drain or in regular trash.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
Essential Safety & Handling Guide for 2-((2-Chloro-4-nitrophenoxy)methyl)pyridine
This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
Based on the hazards associated with analogous compounds, which include potential for skin and eye irritation, the following PPE is recommended.[1]
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes and airborne particles. |
| Skin Protection | Chemically resistant gloves (e.g., Butyl rubber, Nitrile rubber), a flame-resistant lab coat, and closed-toe shoes. | To prevent skin contact with the chemical. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator may be necessary. | To minimize inhalation of dust or vapors. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[1][2]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.[1]
-
Avoidance: Avoid contact with skin and eyes. Prevent dust formation and inhalation.[1]
Storage:
-
Conditions: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[1]
Emergency Procedures: First Aid
The following first aid measures are based on potential hazards and should be confirmed with the substance-specific SDS.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops or persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Disposal Plan
All waste containing this chemical should be considered hazardous.
-
Waste Collection: Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams.
-
Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and treated as hazardous waste. Puncture or otherwise destroy the container to prevent reuse.
Visualized Workflow
The following diagram illustrates a standard workflow for handling hazardous chemicals in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
